4-bromo-3,4,5-trifluoro-1,1-biphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-bromophenyl)-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF3/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOZYACCZRHIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672988 | |
| Record name | 4'-Bromo-3,4,5-trifluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178820-38-7 | |
| Record name | 4′-Bromo-3,4,5-trifluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178820-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Bromo-3,4,5-trifluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Biphenyl, 4'-bromo-3,4,5-trifluoro | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
physicochemical properties of 4-bromo-3,4,5-trifluoro-1,1-biphenyl
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-3,4,5-trifluoro-1,1-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 178820-38-7) is a halogenated aromatic compound.[1][2] Its structure, featuring a trifluorinated phenyl ring coupled with a brominated phenyl ring, suggests its potential utility as a building block in medicinal chemistry and material science. Fluorinated biphenyl structures are significant in the development of pharmaceuticals, liquid crystalline materials, and organic light-emitting diodes (OLEDs) due to their electronic properties, rigidity, and chemical stability.[3][4]
While this compound is commercially available, comprehensive data on its physicochemical properties are not extensively documented in public literature. This guide provides calculated properties and estimated values based on structurally analogous compounds. It also details standard experimental protocols for its synthesis and characterization to support further research and development.
Core Physicochemical Properties
The introduction of fluorine atoms and a bromine atom to the biphenyl core significantly influences its physicochemical properties compared to the parent compound. The high electronegativity of fluorine can alter molecular polarity, lipophilicity, and metabolic stability.
Data Presentation: Calculated and Estimated Properties
Quantitative data for this compound are summarized below. The molecular formula is C12H7BrF3.[1] Calculated values are derived from this formula, while other properties are estimated by comparing data from structurally related compounds: 4-bromobiphenyl, various fluorinated biphenyls, and bromo-fluorobiphenyls.
| Property | Value (Unit) | Basis of Data | Source |
| Molecular Weight | 287.09 g/mol | Calculated | - |
| Melting Point | 95 - 115 °C | Estimated | [5][6][7][8][9] |
| Boiling Point | > 310 °C | Estimated | [5][7][10][11][12] |
| Appearance | White to off-white solid | Reported | [1] |
| Water Solubility | Insoluble | Estimated | [5][10][11][13][14] |
| Organic Solvent Solubility | Soluble in non-polar solvents (e.g., Toluene, Hexane); Slightly soluble in polar organic solvents (e.g., Methanol, Ethanol) | Estimated | [6][13] |
Estimation Rationale:
-
Melting Point: 4-bromobiphenyl has a melting point of ~89-92°C.[6][10] The addition of fluorine atoms generally increases the melting point due to altered crystal packing and intermolecular interactions. For instance, 4-bromo-4'-fluorobiphenyl melts at 92.5-97.5°C and other difluorinated biphenyls melt in the 92-107°C range.[8] Therefore, the melting point of the trifluorinated target compound is estimated to be slightly higher.
-
Boiling Point: The boiling point of 4-bromobiphenyl is 310°C.[7][10][11][12] Increased fluorination typically raises the boiling point. The estimated value reflects this expected increase.
-
Solubility: Like most halogenated aromatic hydrocarbons, 4-bromobiphenyl is insoluble in water.[5][10][11][14] Fluorination tends to increase hydrophobicity. Therefore, this compound is expected to be insoluble in water but soluble in non-polar organic solvents, following the "like dissolves like" principle.[13]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of polyfluorinated biphenyls is commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3][15][16] This method offers a versatile route to forming the C-C bond between the two aryl rings.
Objective: To synthesize this compound from 1-bromo-4-iodobenzene and (3,4,5-trifluorophenyl)boronic acid.
Materials:
-
1-bromo-4-iodobenzene
-
(3,4,5-trifluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. The glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 1-bromo-4-iodobenzene (1.0 eq), (3,4,5-trifluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene. Add this catalyst solution to the reaction flask.
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a small amount of degassed water.
-
Reaction: The reaction mixture is heated to 80-90°C under a nitrogen atmosphere and stirred vigorously for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Physicochemical Characterization Protocols
1. Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of the purified compound.
Procedure:
-
A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-15°C per minute initially.
-
Near the expected melting point, the heating rate is reduced to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has melted is recorded as the end of the range.
2. Boiling Point Determination (Distillation Method)
Objective: To determine the boiling point at atmospheric pressure.
Procedure:
-
A small quantity (5-10 mL) of the liquid sample (if the compound is melted) is placed in a small-scale distillation apparatus.
-
Boiling chips are added to ensure smooth boiling.
-
The apparatus is heated gradually.
-
The temperature is recorded when the vapor temperature is stable and condensation is observed on the thermometer bulb. This stable temperature is the boiling point.
3. Solubility Assessment
Objective: To qualitatively assess the solubility in various solvents.
Procedure:
-
Approximately 10 mg of the compound is placed into separate test tubes.
-
To each tube, 1 mL of a different solvent (e.g., water, ethanol, methanol, toluene, hexane, acetone) is added.
-
The tubes are agitated at room temperature for 1 minute.
-
Visual inspection determines if the solid has dissolved completely, partially, or not at all.
-
For samples that do not dissolve at room temperature, the mixture is gently heated to assess solubility at elevated temperatures. The results are recorded as "soluble," "slightly soluble," or "insoluble" for each solvent.
Diagrams and Workflows
Synthesis and Characterization Logic
The following diagrams illustrate the logical workflow for synthesizing and characterizing this compound.
References
- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromobiphenyl | 92-66-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4-Bromobiphenyl 98 92-66-0 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-溴-2-氟联苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Bromobiphenyl CAS# 92-66-0 [gmall.chemnet.com]
- 11. haihangchem.com [haihangchem.com]
- 12. 4-Bromobiphenyl | 92-66-0 [chemicalbook.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. 4-Bromobiphenyl, 98+% | Fisher Scientific [fishersci.ca]
- 15. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, step-by-step synthesis route for 4-bromo-3,4,5-trifluoro-1,1'-biphenyl. The synthesis is presented in three main stages: the preparation of the key intermediate 1-bromo-3,4,5-trifluorobenzene, followed by a Suzuki-Miyaura coupling to form the biphenyl core, and concluding with a regioselective bromination to yield the final product. This guide includes detailed experimental protocols, quantitative data, and process visualizations to aid in the successful replication of this synthesis.
Synthesis of 1-bromo-3,4,5-trifluorobenzene
The initial stage of the synthesis focuses on the preparation of 1-bromo-3,4,5-trifluorobenzene from 2,3,4-trifluoroaniline. This process involves a two-step sequence: the bromination of the aniline derivative followed by a Sandmeyer reaction to replace the amino group with bromine.
Step 1a: Bromination of 2,3,4-trifluoroaniline
The first step is the regioselective bromination of 2,3,4-trifluoroaniline to yield 2,3,4-trifluoro-6-bromoaniline. The strong activating effect of the amino group directs the bromination to the ortho and para positions. In this case, the position para to the amino group is already occupied by a fluorine atom, and one ortho position is sterically hindered, leading to selective bromination at the other ortho position.
Experimental Protocol:
In a well-ventilated fume hood, 14.7 g (0.1 mol) of 2,3,4-trifluoroaniline is dispersed in 100 mL of water in a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The mixture is cooled to below 10°C using an ice bath. While maintaining the temperature, 19.2 g (0.12 mol) of bromine is added dropwise with vigorous stirring over a period of 1 hour. After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is allowed to stand to allow for phase separation. The organic layer, containing the crude 2,3,4-trifluoro-6-bromoaniline, is separated and used directly in the next step. The aqueous layer can be collected for appropriate waste disposal.[1]
Step 1b: Diazotization and Deamination of 2,3,4-trifluoro-6-bromoaniline
The crude 2,3,4-trifluoro-6-bromoaniline is converted to the target intermediate, 1-bromo-3,4,5-trifluorobenzene, via a Sandmeyer reaction. This involves the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst to introduce the bromo group.
Experimental Protocol:
The crude 2,3,4-trifluoro-6-bromoaniline from the previous step is added to a 500 mL three-necked flask. Under stirring, 40 mL of 98% concentrated sulfuric acid is added dropwise, keeping the temperature controlled. In a separate beaker, a solution of sodium nitrite is prepared by dissolving the appropriate amount in water. This sodium nitrite solution is then added dropwise to the aniline-sulfuric acid mixture while maintaining a low temperature to form the diazonium salt. In another 500 mL three-necked flask, 100 mL of hypophosphorous acid solution and a catalytic amount of CuCl (0.1 g) are added, stirred, and heated to 40-45°C. The freshly prepared diazonium salt solution is then added dropwise to this heated mixture. The reaction is exothermic, and nitrogen gas will be evolved. After the addition is complete, the reaction is stirred for an additional hour. The mixture is then cooled and extracted with a suitable organic solvent, such as dichloromethane. The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-bromo-3,4,5-trifluorobenzene. The crude product can be purified by distillation.[1][2]
Quantitative Data for Step 1
| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2,3,4-trifluoro-6-bromoaniline | 2,3,4-trifluoroaniline | Bromine | Water | <10 | 2 | ~90 (crude) | - |
| 1-bromo-3,4,5-trifluorobenzene | 2,3,4-trifluoro-6-bromoaniline | NaNO₂, H₂SO₄, H₃PO₂, CuCl | - | 40-45 | 1 | >70 | >98 (after purification) |
Note: Yields are based on literature for similar reactions and may vary.
Synthesis of 3,4,5-trifluoro-1,1'-biphenyl
The second stage of the synthesis involves the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction. This reaction couples the previously synthesized 1-bromo-3,4,5-trifluorobenzene with phenylboronic acid in the presence of a palladium catalyst.
Experimental Protocol:
In a Schlenk flask, 1-bromo-3,4,5-trifluorobenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) are combined. A palladium catalyst, for example, PdCl₂(dppf) (0.1 equiv.), is added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture, such as toluene/dioxane (4:1, 10 mL), is added. The reaction mixture is then heated to 85°C and stirred for 4 hours under the inert atmosphere. The progress of the reaction can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is then transferred to a separatory funnel, and the organic layer is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, 3,4,5-trifluoro-1,1'-biphenyl, can be purified by column chromatography on silica gel.[3]
Quantitative Data for Step 2
| Product | Starting Materials | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,4,5-trifluoro-1,1'-biphenyl | 1-bromo-3,4,5-trifluorobenzene, Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/Dioxane | 85 | 4 | 80-95 |
Note: Yields are based on literature for similar Suzuki-Miyaura coupling reactions and may vary.
Synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl
The final stage is the regioselective bromination of the 3,4,5-trifluoro-1,1'-biphenyl to yield the target molecule. The electron-withdrawing trifluorophenyl group deactivates its own ring towards electrophilic aromatic substitution. Consequently, the unsubstituted phenyl ring is preferentially brominated, with the para-position being the most favored site. The use of an excess of metallic iron has been shown to enhance the regioselectivity of bromination for fluorinated biphenyls.
Experimental Protocol:
In a round-bottom flask, 3,4,5-trifluoro-1,1'-biphenyl (1.0 equiv.) is dissolved in a suitable solvent such as dichloromethane. To this solution, an excess of iron powder (30 equiv.) is added. The mixture is stirred at room temperature, and a solution of bromine (3.0 equiv.) in dichloromethane is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered to remove the excess iron. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude product. The final product, 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, can be purified by recrystallization or column chromatography.
Quantitative Data for Step 3
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-bromo-3,4,5-trifluoro-1,1'-biphenyl | 3,4,5-trifluoro-1,1'-biphenyl | Bromine, Iron powder | Dichloromethane | Room Temp. | 2-4 | High (approaching 90%) |
Note: Yield is based on literature for regioselective bromination of similar fluorinated biphenyls and may vary.
Summary of Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, expected) | Key ¹⁹F NMR Signals (ppm, expected) | Key MS (m/z) signals (expected) |
| 1-bromo-3,4,5-trifluorobenzene | C₆H₂BrF₃ | 210.98 | Aromatic protons in the range of 7.0-7.5 | Signals corresponding to the three fluorine atoms | M⁺ at 210, 212 |
| 3,4,5-trifluoro-1,1'-biphenyl | C₁₂H₇F₃ | 212.18 | Aromatic protons of the phenyl and trifluorophenyl rings | Signals corresponding to the three fluorine atoms | M⁺ at 212 |
| 4-bromo-3,4,5-trifluoro-1,1'-biphenyl | C₁₂H₆BrF₃ | 291.08 | Aromatic protons consistent with the substituted biphenyl structure | Signals corresponding to the three fluorine atoms | M⁺ at 290, 292 |
Visualizing the Synthesis Workflow
The following diagrams illustrate the overall synthesis route and the key reaction mechanisms.
Caption: Overall synthetic route to 4-bromo-3,4,5-trifluoro-1,1'-biphenyl.
References
An In-depth Technical Guide to the Molecular Structure of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl (CAS No. 178820-38-7), a fluorinated biphenyl of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related analogues and established principles of organic chemistry to provide a detailed understanding of its molecular structure, physicochemical properties, synthesis, and potential applications. This guide is intended to serve as a valuable resource for professionals in drug discovery and materials science.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl consists of two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a bromine atom at the 4-position, while the other ring is substituted with three fluorine atoms at the 3, 4, and 5 positions. The systematic IUPAC name for this compound is 5-(4-bromophenyl)-1,2,3-trifluorobenzene.
Table 1: Physicochemical Properties of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl and Related Compounds
| Property | 4-bromo-3,4,5-trifluoro-1,1'-biphenyl | 4-bromo-2-fluoro-1,1'-biphenyl | 4-bromo-4'-fluoro-1,1'-biphenyl |
| CAS Number | 178820-38-7 | 41604-19-7 | 398-21-0 |
| Molecular Formula | C₁₂H₆BrF₃ | C₁₂H₈BrF | C₁₂H₈BrF |
| Molecular Weight | 287.08 g/mol | 251.09 g/mol | 251.09 g/mol |
| Appearance | White or off-white solid | Off-white to pale yellow crystalline powder or chunks | Not specified |
| Melting Point | Not specified | 39-41 °C | Not specified |
| Boiling Point | Not specified | 175 °C at 2 mmHg | Not specified |
| LogP | 4.53 (Predicted) | 4.8 (Predicted) | 5.1 (Predicted) |
Note: Data for 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is limited to supplier information and predicted values. Data for related compounds is provided for comparison.
Synthesis of Fluorinated Biphenyls
The synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is anticipated to be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.
General Synthetic Approach: Suzuki-Miyaura Coupling
The reaction would involve the coupling of a boronic acid or boronic ester derivative of one phenyl ring with a halide derivative of the other. For the synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, two primary routes are feasible:
-
Route A: Coupling of (4-bromophenyl)boronic acid with 1-bromo-3,4,5-trifluorobenzene.
-
Route B: Coupling of (3,4,5-trifluorophenyl)boronic acid with 1,4-dibromobenzene.
The choice of route would depend on the commercial availability and reactivity of the starting materials.
Detailed Experimental Protocol for a Related Compound: Synthesis of 4-bromo-4'-fluorobiphenyl via Suzuki-Miyaura Coupling
The following is a representative protocol for the synthesis of a structurally related compound, which can be adapted for the synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl.
Materials:
-
1-Bromo-4-fluorobenzene
-
4-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv.), 4-bromophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-bromo-4'-fluorobiphenyl.
Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.
Spectroscopic Characterization
Table 2: Predicted and Representative Spectroscopic Data
| Technique | Predicted/Representative Data for Fluorinated Biphenyls |
| ¹H NMR | Aromatic protons would appear in the range of 7.0-8.0 ppm. The unsubstituted phenyl ring would show characteristic multiplets. The trifluorophenyl ring would exhibit a singlet or a narrow multiplet for the remaining proton, with potential coupling to fluorine. |
| ¹³C NMR | Aromatic carbons would resonate between 110-160 ppm. Carbons bonded to fluorine would show large one-bond coupling constants (¹JCF) and smaller multi-bond couplings. The carbon attached to bromine would be in the lower field region of the aromatic signals. |
| ¹⁹F NMR | The three fluorine atoms would likely show distinct signals in the typical range for aromatic fluorines (-100 to -170 ppm relative to CFCl₃), with observable fluorine-fluorine coupling. |
| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of bromine and fluorine atoms, and cleavage of the biphenyl bond. |
| IR Spectroscopy | Characteristic peaks would include aromatic C-H stretching (~3100-3000 cm⁻¹), C=C ring stretching (~1600-1450 cm⁻¹), C-F stretching (~1300-1100 cm⁻¹), and C-Br stretching (~700-500 cm⁻¹). |
Applications in Drug Discovery and Materials Science
Fluorinated biphenyls are a significant class of compounds in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly influence a molecule's properties.
Role of Fluorine in Drug Design
The incorporation of fluorine into a drug candidate can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Increase Lipophilicity: This can improve membrane permeability and bioavailability.
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.
Given these properties, 4-bromo-3,4,5-trifluoro-1,1'-biphenyl represents a valuable scaffold for the synthesis of novel therapeutic agents. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening.
Caption: Logical flow from scaffold to drug candidate in medicinal chemistry.
Conclusion
4-bromo-3,4,5-trifluoro-1,1'-biphenyl is a promising molecular scaffold with potential applications in drug discovery and materials science. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its structure, probable synthetic routes, and predicted properties based on established chemical principles and data from related compounds. The strategic placement of fluorine and bromine atoms makes this a versatile building block for the development of novel, high-value molecules. Further research is warranted to fully characterize this compound and explore its potential in various scientific and industrial applications.
Technical Guide: Solubility Profile of 4-bromo-3,4,5-trifluoro-1,1-biphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-bromo-3,4,5-trifluoro-1,1-biphenyl is a halogenated aromatic compound of interest in various research and development sectors, including agrochemicals and pharmaceuticals. A thorough understanding of its physicochemical properties, particularly solubility, is fundamental for its application, formulation, and environmental fate assessment.
This technical guide addresses the solubility of this compound. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. In the absence of such data, this document provides a guide based on the general principles of solubility for structurally related compounds, a detailed, standardized experimental protocol for determining solubility, and a conceptual workflow for this procedure.
Theoretical Solubility Profile
The solubility of an organic compound is governed by its molecular structure, including polarity, size, and the potential for intermolecular interactions such as hydrogen bonding, as well as the properties of the solvent.[1][2]
2.1. Factors Influencing Solubility of this compound:
-
Polarity: The biphenyl core is nonpolar. The presence of four halogen atoms (one bromine and three fluorine) introduces polarity due to the electronegativity of halogens. However, the relatively symmetrical substitution pattern may result in a low overall molecular dipole moment, rendering the molecule largely nonpolar or weakly polar.
-
Aqueous Solubility: Based on the "like dissolves like" principle, the low polarity of halogenated biphenyls suggests poor solubility in polar solvents like water. Polychlorinated biphenyls (PCBs), which are structurally analogous, are known for their extremely low water solubility, which generally decreases as the degree of halogenation increases.[3][4] It is therefore anticipated that this compound will exhibit very low aqueous solubility.
-
Solubility in Organic Solvents: The compound is expected to be significantly more soluble in nonpolar organic solvents (e.g., hexane, toluene, dichloromethane) and moderately soluble in polar aprotic solvents (e.g., acetone, tetrahydrofuran).[4] This is consistent with the behavior of other polyhalogenated biphenyls which are freely soluble in non-polar organic solvents and lipids.[3]
-
Molecular Size: Larger molecules generally show lower solubility compared to smaller, similar molecules because more energy is required to create a cavity in the solvent for the solute molecule.[2]
Quantitative Solubility Data
As of the date of this publication, no peer-reviewed experimental data for the solubility of this compound in common solvents has been identified. The following table is provided as a template for researchers to populate upon experimental determination.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Water | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |
| Hexane | 25 | Data not available | Data not available | Shake-Flask |
| Toluene | 25 | Data not available | Data not available | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The following is a detailed protocol for determining the equilibrium (thermodynamic) solubility of this compound, adapted from standard methodologies like the shake-flask method.[5][6] This method is considered the gold standard for measuring thermodynamic solubility.[6]
4.1. Materials and Equipment:
-
This compound (high purity, >98%)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.01 mg resolution)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or rotator
-
Centrifuge capable of holding the selected vials
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS))
4.2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved and that solid remains at equilibrium.[6]
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[7] It is advisable to run a preliminary time-course experiment to determine the point at which the concentration in solution becomes constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, centrifuge the vials to further pellet the undissolved solid.[7]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microparticles.
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the calibration standards using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response versus concentration for the standards.
-
Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting: Express the solubility in units of g/L and mol/L. The experimental temperature must be reported.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. materialneutral.info [materialneutral.info]
Spectroscopic and Synthetic Profile of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl: A Technical Guide
Abstract: This technical whitepaper provides a comprehensive overview of the anticipated spectroscopic characteristics of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental data for this specific molecule, this guide leverages data from close structural analogs to predict its spectral features. Detailed theoretical data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented in structured tables. Furthermore, a standard experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction is described, accompanied by a detailed workflow diagram. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel fluorinated biphenyl compounds.
Introduction
Fluorinated biphenyl scaffolds are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The specific substitution pattern of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, featuring a trifluorinated ring and a bromine atom, offers a versatile platform for further chemical elaboration through cross-coupling reactions. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this and related compounds. This guide provides a detailed predictive analysis of its spectroscopic signature.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 4-bromo-3,4,5-trifluoro-1,1'-biphenyl. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.60 - 7.55 | m | 2H | H-2', H-6' |
| ~ 7.50 - 7.40 | m | 3H | H-3', H-4', H-5' |
| ~ 7.35 | t (J ≈ 8.5 Hz) | 2H | H-2, H-6 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) ppm | Description |
| ~ 150 - 140 (ddd) | C-3, C-5 (C-F coupling) |
| ~ 140 - 135 (t) | C-4 (C-F coupling) |
| ~ 139 | C-1' |
| ~ 132 | C-4' |
| ~ 129 | C-3', C-5' |
| ~ 128 | C-2', C-6' |
| ~ 122 | C-1 (C-F coupling) |
| ~ 115 (t) | C-2, C-6 |
| ~ 110 (t) | C-Br |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -135 | t | F-4 |
| ~ -165 | d | F-3, F-5 |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₆BrF₃ |
| Exact Mass | 289.9608 |
| Molecular Weight | 291.08 |
| Key Fragmentation Ions (m/z) | [M]+, [M-Br]+, [M-F]+, [C₁₂H₆F₂]+ |
| Isotopic Pattern | Characteristic bromine pattern (M, M+2 in ~1:1 ratio) |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Strong, Multiple Bands | Aromatic C=C Ring Stretch |
| 1350 - 1100 | Strong, Multiple Bands | C-F Stretch |
| 1100 - 1000 | Medium | C-Br Stretch |
| 850 - 750 | Strong | Aromatic C-H Out-of-Plane Bend |
Synthetic Protocol: Suzuki-Miyaura Coupling
A plausible and widely used method for the synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.
Experimental Workflow Diagram
Caption: Synthetic workflow for 4-bromo-3,4,5-trifluoro-1,1'-biphenyl via Suzuki-Miyaura coupling.
Methodology
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,4,5-trifluorobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-bromo-3,4,5-trifluoro-1,1'-biphenyl.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer operating at a field strength of 400 MHz or higher.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon NMR spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the fluorine NMR spectrum. An external reference standard such as CFCl₃ may be used.[3]
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Method: Use a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to observe the molecular ion peak. Electron ionization (EI) can also be used to obtain fragmentation patterns.
-
Analysis: Determine the exact mass of the molecular ion and compare it with the calculated value. Analyze the isotopic distribution pattern to confirm the presence of one bromine atom.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
References
The Commercial Landscape of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, a fluorinated biphenyl derivative, is a valuable building block in the fields of medicinal chemistry and materials science. Its trifluorinated phenyl ring and the presence of a bromine atom offer unique electronic properties and a handle for further chemical modifications, making it an attractive intermediate for the synthesis of complex molecules. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.
Commercial Availability
4-bromo-3,4,5-trifluoro-1,1'-biphenyl is commercially available from several fine chemical suppliers. Researchers can source this compound from companies such as Daken Chemical, BLDpharm, and LookChem, among others.[1][2] It is typically offered in various purities, and it is advisable to consult the suppliers' specifications to select a grade appropriate for the intended application.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is crucial for its effective use in synthesis and drug design. The following tables summarize key quantitative data for this compound.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 178820-38-7 | [1][3] |
| Molecular Formula | C₁₂H₆BrF₃ | [3] |
| Molecular Weight | 287.08 g/mol | [3] |
| Appearance | White solid | |
| Boiling Point (Predicted) | 307.9 ± 37.0 °C | [4] |
| Density (Predicted) | 1.564 ± 0.06 g/cm³ | [4] |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Data not explicitly found in search results. |
| ¹³C NMR | Data not explicitly found in search results. |
| ¹⁹F NMR | Data not explicitly found in search results. |
| Mass Spectrometry (MS) | Data not explicitly found in search results. |
| Infrared (IR) Spectroscopy | Data not explicitly found in search results. |
Note: While specific, experimentally determined spectroscopic data for 4-bromo-3,4,5-trifluoro-1,1'-biphenyl was not available in the initial search, suppliers like BLDpharm indicate the availability of such data upon request.[3] Researchers are encouraged to request a Certificate of Analysis (CoA) from their chosen supplier for detailed analytical information.
Synthesis and Experimental Protocols
The primary synthetic route to 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6]
The synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl would typically involve the reaction of a boronic acid or a boronate ester derivative of one of the phenyl rings with a halogenated derivative of the other, in the presence of a palladium catalyst and a base. For the synthesis of the target compound, the likely precursors are (3,4,5-trifluorophenyl)boronic acid and 1-bromo-4-iodobenzene or a similar halogenated benzene.
General Experimental Protocol for Suzuki-Miyaura Coupling:
This is a generalized protocol based on similar reactions and should be optimized for the specific synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl.
Materials:
-
Aryl halide (e.g., 1-bromo-4-iodobenzene)
-
Arylboronic acid (e.g., (3,4,5-trifluorophenyl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, THF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure 4-bromo-3,4,5-trifluoro-1,1'-biphenyl.
Applications in Drug Development and Research
Fluorinated biphenyls are a significant class of compounds in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[7][8][9] The trifluoromethyl group, in particular, is a common bioisostere for other chemical groups and can enhance a drug's efficacy and pharmacokinetic profile.
While specific applications of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl in a signaling pathway were not explicitly detailed in the search results, its structure suggests its utility as a key intermediate in the synthesis of more complex molecules with potential biological activity. The bromo-substituent provides a reactive site for further cross-coupling reactions, allowing for the construction of elaborate molecular scaffolds.
Biphenyl derivatives, in general, have been investigated for a wide range of biological activities, including as anti-inflammatory, anticancer, and antimicrobial agents. The unique substitution pattern of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl makes it a promising starting material for the discovery of novel therapeutic agents.
Visualizations
Diagram 1: Synthetic Pathway via Suzuki-Miyaura Coupling
Caption: General Suzuki-Miyaura coupling for the synthesis of the target compound.
Diagram 2: Logical Workflow for Drug Discovery Application
Caption: A logical workflow for utilizing the biphenyl compound in drug discovery.
References
- 1. dakenchem.com [dakenchem.com]
- 2. dakenam.com [dakenam.com]
- 3. 178820-38-7|4'-Bromo-3,4,5-trifluoro-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 4. 4'-溴-3,4,5-三氟联苯 CAS#: 178820-38-7 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 8. biesterfeld.no [biesterfeld.no]
- 9. agcchem.com [agcchem.com]
Trifluorinated Biphenyl Compounds: A Technical Guide to Their Potential Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluorinated biphenyl compounds, a unique class of molecules characterized by a biphenyl scaffold functionalized with one or more trifluoromethyl (CF3) groups, are emerging as pivotal building blocks in the development of advanced materials and therapeutics. The incorporation of the trifluoromethyl group imparts distinct physicochemical properties, including high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the performance and efficacy of the parent molecule.[1][2][3] This technical guide provides an in-depth overview of the potential applications of trifluorinated biphenyl compounds, with a focus on their roles in drug discovery, materials science, and agrochemicals. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to support researchers and developers in harnessing the potential of these versatile compounds.
Core Applications
The unique properties endowed by the trifluoromethyl group have positioned trifluorinated biphenyls as valuable scaffolds across multiple scientific disciplines.
Drug Discovery
In medicinal chemistry, the introduction of a trifluoromethyl group can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This has led to the exploration of trifluorinated biphenyl derivatives in various therapeutic areas.
Trifluorinated biphenyl moieties have been successfully incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. These compounds allosterically bind to a hydrophobic pocket in the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA to DNA.[4][5] The trifluoromethyl group often enhances binding affinity and improves metabolic stability, leading to more potent and durable antiviral activity.[6]
Quantitative Data: Anti-HIV-1 Activity
| Compound ID | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Half-life (t1/2) in human liver microsomes (min) |
| JK-4b | WT HIV-1 RT | 1.0 | 2.08 | 2059 | 14.6 |
| 5t | WT HIV-1 RT | 1.8 | 117 | 66,443 | 74.52 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50)[6]
Certain trifluorinated biphenyl derivatives have been investigated as inhibitors of cytochrome P450 17A1 (CYP17), a key enzyme in the androgen biosynthesis pathway.[2][7] By blocking androgen production, these compounds can inhibit the growth of hormone-dependent prostate cancers.[1][8]
Quantitative Data: Anticancer and Anti-inflammatory Activity
| Compound Class | Target/Cell Line | IC50 |
| Trifluoromethyl-pyrazole-carboxamides | COX-1 | 0.46 µM |
| Trifluoromethyl-pyrazole-carboxamides | COX-2 | 2.65 µM |
| Hydroxylated Biphenyls | Melanoma Cells | 1.7 - 2.0 µM |
| Trifluoromethyl Thioxanthone Analogues | HeLa Cells | 87.8 nM |
| Trifluoromethyl Thioxanthone Analogues | COX-2 | 6.5 - 27.4 nM |
IC50: Half-maximal inhibitory concentration[9][10][11]
Materials Science: Organic Field-Effect Transistors (OFETs)
In materials science, the electron-withdrawing nature of the trifluoromethyl group makes trifluorinated biphenyls attractive components for organic semiconductors. Polymers incorporating 2,2'-bis(trifluoromethyl)biphenyl units have been used to fabricate amorphous organic field-effect transistors (OFETs) with balanced ambipolar charge transport and high ambient stability.[2]
Quantitative Data: OFET Performance
| Polymer ID | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |
| CF3-PBTV | 0.065 | 0.078 | ~10^7 |
| PBPV-FLO | 0.0152 | 0.0120 | >10^4 |
[2]
Agrochemicals
The enhanced metabolic stability and altered lipophilicity conferred by trifluoromethyl groups are also highly desirable in the agrochemical industry. These properties can lead to the development of more potent and persistent herbicides, insecticides, and fungicides. While specific data for trifluorinated biphenyl agrochemicals is emerging, the broader class of fluorinated agrochemicals, including those with trifluoromethylated phenyl rings, constitutes a significant portion of the market.[12][13] Research in this area is active, with a focus on developing next-generation crop protection agents.[14][15]
Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
A prevalent method for the synthesis of biphenyl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.
Detailed Methodology
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the trifluorinated aryl halide (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure trifluorinated biphenyl compound.[5][9][16]
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to screen the cytotoxic potential of chemical compounds.
Detailed Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluorinated biphenyl compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[3][7][17][18]
Visualizations: Pathways and Workflows
Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase
Caption: Inhibition of HIV-1 Reverse Transcriptase by a trifluorinated biphenyl NNRTI.
Signaling Pathway: Inhibition of Androgen Synthesis via CYP17
Caption: Inhibition of androgen synthesis by a trifluorinated biphenyl compound targeting CYP17A1.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the synthesis of trifluorinated biphenyls via Suzuki-Miyaura coupling.
Logical Relationship: OFET Working Principle
Caption: Working principle of an Organic Field-Effect Transistor (OFET).
Conclusion
Trifluorinated biphenyl compounds represent a promising and versatile class of molecules with significant potential across drug discovery, materials science, and agrochemicals. Their unique properties, imparted by the trifluoromethyl group, offer opportunities to enhance the performance and efficacy of a wide range of products. This technical guide has provided a foundational overview of their applications, supported by quantitative data, experimental protocols, and visual representations of key processes. Continued research and development in this area are poised to unlock further innovations and applications for these remarkable compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. xpressbio.com [xpressbio.com]
- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 14. researchgate.net [researchgate.net]
- 15. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. The coupling of highly fluorinated substrates, such as 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, presents unique challenges due to the electron-deficient nature of the reactants. This document provides detailed application notes and protocols for performing the Suzuki-Miyaura coupling of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl with various arylboronic acids, based on established methodologies for polyfluorinated systems.
The synthesis of polyfluorinated biphenyls is of particular importance as the incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. However, the electron-withdrawing nature of fluorine substituents can deactivate the aryl halide towards oxidative addition and promote side reactions such as deboronation of the boronic acid partner. Careful optimization of the catalyst system, base, and solvent is therefore crucial for achieving high yields and purity.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl with a generic arylboronic acid is depicted below:
Application Notes and Protocols for 4-bromo-3,4,5-trifluoro-1,1-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols related to the synthesis and potential applications of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, a fluorinated biphenyl derivative of interest in medicinal chemistry and materials science.
Introduction
Fluorinated biphenyl scaffolds are of significant interest in drug discovery and development. The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluorinated phenyl ring in 4-bromo-3,4,5-trifluoro-1,1'-biphenyl offers a unique substitution pattern that can influence its biological activity. The bromine atom provides a versatile handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of more complex molecules. Biphenyl derivatives are integral to the structure of various pharmaceuticals, including anti-inflammatory drugs and other biologically active compounds.
Synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl
The primary synthetic route to 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, (3,4,5-trifluorophenyl)boronic acid is coupled with a suitable 4-bromophenyl halide.
Protocol 1: Synthesis of (3,4,5-trifluorophenyl)boronic acid
This protocol is adapted from a known procedure for the synthesis of (3,4,5-trifluorophenyl)boronic acid.
Materials:
-
1-bromo-3,4,5-trifluorobenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (argon or nitrogen), activate magnesium turnings with a crystal of iodine in anhydrous diethyl ether.
-
Slowly add a solution of 1-bromo-3,4,5-trifluorobenzene in anhydrous diethyl ether to the activated magnesium to form the Grignard reagent, (3,4,5-trifluorophenyl)magnesium bromide. Maintain a gentle reflux during the addition.
-
In a separate flask under an inert atmosphere, dissolve trimethyl borate in anhydrous THF and cool the solution to 0 °C.
-
Transfer the prepared Grignard reagent to the solution of trimethyl borate at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield (3,4,5-trifluorophenyl)boronic acid as a white solid.
| Reactant/Reagent | Molar Ratio | Notes |
| 1-bromo-3,4,5-trifluorobenzene | 1.0 | |
| Magnesium turnings | 1.1 - 1.2 | |
| Trimethyl borate | 2.0 |
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl
This protocol is a generalized procedure based on known Suzuki-Miyaura couplings of fluorinated arylboronic acids and aryl halides. Optimization may be required. The choice of 1-bromo-4-iodobenzene as the coupling partner is strategic, as the carbon-iodine bond is more reactive than the carbon-bromine bond in the oxidative addition step of the catalytic cycle, allowing for selective coupling at the iodo-position.
Materials:
-
(3,4,5-trifluorophenyl)boronic acid
-
1-bromo-4-iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine (3,4,5-trifluorophenyl)boronic acid (1.0 eq.), 1-bromo-4-iodobenzene (1.0-1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or CsF, 2-3 eq.).
-
Under an inert atmosphere, add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 4-bromo-3,4,5-trifluoro-1,1'-biphenyl.
| Reactant/Reagent | Molar Ratio | Typical Concentration/Loading |
| (3,4,5-trifluorophenyl)boronic acid | 1.0 | |
| 1-bromo-4-iodobenzene | 1.0 - 1.2 | |
| Pd(PPh₃)₄ | 0.01 - 0.05 | 1-5 mol% |
| K₂CO₃ or CsF | 2.0 - 3.0 | |
| Solvent (Dioxane/Water) | - | 4:1 (v/v) |
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for the synthesis and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the synthesis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development and Research
While specific biological activities or signaling pathway modulations for 4-bromo-3,4,5-trifluoro-1,1'-biphenyl are not extensively documented in publicly available literature, its structural motifs are relevant to pharmaceutical research.
-
Intermediate for Lead Optimization: The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The bromine atom can be further functionalized through various cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig amination) to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) in a lead optimization campaign.
-
Fragment-Based Drug Discovery: The 4-bromo-3,4,5-trifluorobiphenyl core can serve as a valuable fragment in fragment-based drug discovery (FBDD). Its defined three-dimensional shape and electronic properties can be used to probe the binding pockets of target proteins.
-
Modulation of Physicochemical Properties: The trifluorophenyl group can enhance metabolic stability by blocking potential sites of metabolism and increase lipophilicity, which can improve cell permeability. These are desirable properties for orally bioavailable drugs.
-
Potential as a Kinase Inhibitor Scaffold: Biphenyl scaffolds are found in numerous kinase inhibitors. The specific substitution pattern of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl could be explored for its potential to interact with the ATP-binding site of various kinases.
Logical Relationship for Application
Caption: Role of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl in a drug discovery context.
Conclusion
4-bromo-3,4,5-trifluoro-1,1'-biphenyl is a valuable synthetic intermediate with potential applications in drug discovery and materials science. The protocols provided herein offer a practical guide for its synthesis via the Suzuki-Miyaura cross-coupling reaction. While its specific biological functions are yet to be fully elucidated, its structural features make it an attractive building block for the development of novel therapeutic agents. Researchers are encouraged to explore the utility of this compound in their respective fields.
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Trifluorobiphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated biphenyls are a critical class of organic compounds widely utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient synthesis of these valuable compounds. This document provides detailed application notes and experimental protocols for two prominent palladium-catalyzed methods for synthesizing trifluorobiphenyls: the Suzuki-Miyaura cross-coupling and the direct trifluoromethylation of biphenyl halides.
Section 1: Synthesis of Trifluorobiphenyls via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base.[[“]][2] This method is highly effective for the synthesis of trifluorobiphenyls, offering a broad substrate scope and high functional group tolerance.[[“]][3]
Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides with (Trifluoromethyl)phenylboronic Acids
The following table summarizes representative examples of palladium-catalyzed Suzuki-Miyaura coupling reactions for the synthesis of trifluorobiphenyl derivatives.
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | 2M K₂CO₃ (aq) | Toluene | 80-90 | 4-6 | High | [4] |
| 2 | 1-Bromo-3,4-difluorobenzene | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ | Dioxane:Water (3:1) | 105 | 8.5 | 79 (DFBPE) | [[“]][5] |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | - | 110 | - | High Conv. | [3][6] |
| 4 | 2-Nitrofluorobenzene | Phenylboronic acid | Pd₂(dba)₃ | Davephos | CuI (cocatalyst) | N-Methylpyrrolidone | - | - | Mod-Exc | [7] |
Experimental Protocol: Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl
This protocol describes a robust and high-yielding method for the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]
Materials:
-
4-Bromobenzonitrile
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Toluene
-
2 M aqueous solution of Potassium Carbonate (K₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Dry round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[4]
-
Solvent and Base Addition: Under an inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).[4]
-
Reaction: Vigorously stir the reaction mixture and heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer, and wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).[4]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4] Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-Cyano-4'-(trifluoromethyl)biphenyl as a solid.[4]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Visualization: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Section 2: Synthesis of Trifluorobiphenyls via Direct Trifluoromethylation
Direct trifluoromethylation of aryl halides offers an alternative and powerful strategy for the synthesis of trifluorobiphenyls. This method involves the palladium-catalyzed coupling of an aryl halide with a trifluoromethylating agent.[4] Recent advancements have enabled the trifluoromethylation of even challenging substrates like aryl chlorides under relatively mild conditions.
Data Presentation: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides
The following table presents data on the palladium-catalyzed trifluoromethylation of various aryl chlorides, demonstrating the broad applicability of this method.
| Entry | Aryl Chloride | Trifluoromethylating Agent | Pd Source (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | TESCF₃ | Pd(OAc)₂ (2) | BrettPhos (4) | KF | Dioxane | 120 | 18 | 85 | [4] |
| 2 | 4-Chloroanisole | TESCF₃ | Pd(OAc)₂ (2) | BrettPhos (4) | KF | Dioxane | 120 | 18 | 88 | [4] |
| 3 | Methyl 4-chlorobenzoate | TESCF₃ | Pd(OAc)₂ (2) | BrettPhos (4) | KF | Dioxane | 140 | 6 | 92 | [4] |
| 4 | 4-Chlorobenzonitrile | TESCF₃ | Pd(OAc)₂ (2) | BrettPhos (4) | KF | Dioxane | 140 | 6 | 95 | [4] |
| 5 | 2-Chloropyridine | TESCF₃ | Pd(OAc)₂ (2) | BrettPhos (4) | KF | Dioxane | 120 | 20 | 78 | [4] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Trifluoromethylation of a Biphenyl Chloride
This protocol is a general procedure adapted for the trifluoromethylation of a biphenyl chloride substrate based on established methods for aryl chlorides.[4]
Materials:
-
Substituted Biphenyl Chloride (e.g., 4-chloro-1,1'-biphenyl)
-
Triethyl(trifluoromethyl)silane (TESCF₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (Ligand)
-
Potassium Fluoride (KF, spray-dried)
-
Anhydrous Dioxane
Equipment:
-
Glovebox (nitrogen-filled)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Preparation (in a glovebox): Due to the moisture sensitivity of KF and TESCF₃, the reaction should be set up in a nitrogen-filled glovebox.[4]
-
Reaction Setup: To a Schlenk tube or sealed reaction vessel, add spray-dried potassium fluoride (1.5 mmol), the biphenyl chloride substrate (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and BrettPhos (0.04 mmol, 4 mol%).[4]
-
Reagent Addition: Add anhydrous dioxane (2 mL) followed by triethyl(trifluoromethyl)silane (TESCF₃, 2.0 mmol).[4]
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture with stirring at 120-140 °C for 6-20 hours. The optimal temperature and time will depend on the specific substrate.[4]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered, the solvent removed under reduced pressure, and the residue purified by column chromatography on silica gel to isolate the desired trifluoromethylbiphenyl product.
Visualization: Experimental Workflow for Palladium-Catalyzed Trifluoromethylation
References
- 1. consensus.app [consensus.app]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides [dspace.mit.edu]
- 5. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates [dspace.mit.edu]
- 6. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphine Ligands in Suzuki Coupling of Polyfluorinated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful Suzuki-Miyaura cross-coupling of polyfluorinated biphenyls, a critical transformation for the synthesis of advanced materials and pharmaceutical intermediates. The following sections summarize the performance of various phosphine ligands, outline detailed experimental procedures, and provide visual guides to the reaction workflow and catalytic cycle.
Introduction
The synthesis of polyfluorinated biphenyls presents a significant challenge in organic chemistry due to the electron-deficient nature of the coupling partners. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for this purpose, though its success is highly dependent on the choice of catalyst system, particularly the phosphine ligand.[1] Bulky and electron-rich phosphine ligands are often essential for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, while minimizing side reactions such as homocoupling.[1] This document is based on the extensive investigations by Bulfield and Huber, which provide a systematic evaluation of phosphine ligands and optimized reaction conditions for these challenging substrates.[1][2][3]
Data Presentation: Performance of Phosphine Ligands
The selection of an appropriate phosphine ligand is crucial for achieving high yields and minimizing the formation of homocoupling byproducts. A screening of various commercially available phosphine ligands was conducted for the coupling of 1-iodo-2,3,5,6-tetrafluorobenzene with 2,4-difluorophenylboronic acid. The results are summarized in the table below.
Table 1: Screening of Phosphine Ligands for the Suzuki Coupling of Polyfluorinated Arenes [1]
| Entry | Ligand | Yield (%) | Homocoupling (%) |
| 1 | CyJohnPhos | 99 | 0 |
| 2 | RuPhos | 98 | <2 |
| 3 | BrettPhos | 97 | <2 |
| 4 | CPhos | 96 | <2 |
| 5 | tBuXPhos | 94 | <2 |
| 6 | XPhos | 89 | <2 |
| 7 | SPhos | 89 | 3 |
| 8 | DavePhos | 88 | 3 |
| 9 | JohnPhos | 87 | 3 |
| 10 | Me4tBuXPhos | 86 | 3 |
| 11 | AdBrettPhos | 82 | <2 |
| 12 | P(tBu)3 | 74 | 33 |
| 13 | PPh3 | 68 | 12 |
| 14 | dppf | 55 | 25 |
| 15 | dppb | 45 | 28 |
| 16 | dppe | 33 | 31 |
| 17 | Xantphos | 14 | 5 |
Reaction conditions: 1-iodo-2,3,5,6-tetrafluorobenzene (1 equiv.), 2,4-difluorophenylboronic acid (1 equiv.), Pd₂(dba)₃ (5 mol %), ligand (15 mol %), and Na₂CO₃ (2.2 equiv.) in a THF/Toluene/H₂O mixture at 95 °C for 60 hours.[1]
Key Observations:
-
Buchwald-type ligands featuring bulky dialkylphosphino groups, such as CyJohnPhos, RuPhos, and BrettPhos, demonstrated superior performance, affording excellent yields with minimal homocoupling.[1]
-
Ligands with PCy₂ moieties were generally effective at suppressing the formation of homocoupling side products.[1]
-
Trisubstituted phosphines with less steric bulk, such as PPh₃, and bidentate ligands like dppf and Xantphos, resulted in lower yields and significant amounts of homocoupling.[1]
Experimental Protocols
The following protocols are adapted from the work of Bulfield and Huber for the synthesis of polyfluorinated biphenyls via Suzuki-Miyaura cross-coupling.[1]
Materials and General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be degassed prior to use.
-
Palladium precatalysts and phosphine ligands are air-sensitive and should be handled in a glovebox.
Representative Protocol for Phosphine Ligand Screening:
-
Catalyst Pre-formation: In a glovebox, a 4 mL vial equipped with a magnetic stir bar is charged with Pd₂(dba)₃ (0.009 mmol, 8.2 mg, 5 mol %) and the respective phosphine ligand (0.027 mmol, 15 mol %).
-
Reaction Setup: The vial is sealed with a septum and removed from the glovebox. A mixture of deoxygenated toluene (0.33 mL) and THF (0.33 mL) is added via syringe. The mixture is stirred at 50 °C for 2 hours. A color change from deep red to yellow, orange, or green, depending on the ligand, indicates the formation of the active catalyst.[1]
-
Addition of Reagents: To the catalyst mixture, deoxygenated water (0.33 mL), K₂CO₃ (0.36 mmol, 50.1 mg, 200 mol %), the polyfluorinated aryl halide (e.g., 1-iodo-2,3,5,6-tetrafluorobenzene, 0.18 mmol), and the polyfluorinated phenylboronic acid (e.g., 2,4-difluorophenylboronic acid, 0.18 mmol) are added sequentially.
-
Reaction Execution: The vial is sealed and the reaction mixture is stirred vigorously at 95 °C for the specified time (e.g., 60 hours).
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a short plug of celite. The filtrate is concentrated under reduced pressure, and the residue is analyzed by GC-MS and ¹⁹F NMR to determine the yield and the extent of homocoupling.[1]
Optimized Protocol for Scale-up Synthesis:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, Pd₂(dba)₃ (5 mol %) and the selected phosphine ligand (e.g., CyJohnPhos, 15 mol %) are dissolved in a mixture of deoxygenated toluene and THF. The mixture is stirred at 50 °C for 2 hours.
-
Reaction Setup: After cooling to room temperature, deoxygenated water and K₂CO₃ (2.2 equivalents) are added.
-
Substrate Addition: The polyfluorinated aryl halide (1 equivalent) and the polyfluorinated phenylboronic acid (1 equivalent) are added to the reaction mixture.
-
Reaction Execution: The flask is heated to 95 °C and stirred for 60 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired polyfluorinated biphenyl.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki coupling of polyfluorinated biphenyls.
Caption: General experimental workflow for the synthesis of polyfluorinated biphenyls.
Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key role of the phosphine ligand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | Semantic Scholar [semanticscholar.org]
Application of 4-bromo-3,4,5-trifluoro-1,1-biphenyl in OLED Synthesis: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. Fluorinated compounds, in particular, are of great interest due to their unique electronic properties, which can enhance device efficiency, stability, and color purity. This document provides a detailed overview of the potential applications and synthetic methodologies involving 4-bromo-3,4,5-trifluoro-1,1-biphenyl in the synthesis of novel OLED materials. While direct, detailed experimental protocols for this specific precursor are not widely available in the public domain, this application note extrapolates from established synthetic routes for structurally related compounds to provide a foundational guide for researchers.
The trifluorobiphenyl moiety is a valuable building block in the design of advanced organic electronic materials. The fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can be advantageous for tuning the charge injection and transport properties of the resulting material. The bromo- functionality serves as a versatile synthetic handle, enabling the attachment of this fluorinated biphenyl unit to other molecular fragments through common cross-coupling reactions.
Synthetic Pathways and Methodologies
The primary synthetic utility of this compound in OLED material synthesis lies in its ability to participate in palladium-catalyzed cross-coupling reactions. The two most relevant and widely employed methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. In the context of OLED materials, this reaction can be used to couple the this compound with a variety of organoboron reagents, such as boronic acids or boronic esters, to construct larger π-conjugated systems. These extended conjugated molecules can function as emissive materials or hosts in the emissive layer of an OLED.
A general workflow for the Suzuki-Miyaura coupling involving this compound is depicted below:
Caption: General workflow for Suzuki-Miyaura coupling.
Exemplary Protocol for Suzuki-Miyaura Coupling:
While a specific protocol for this compound is not available, a general procedure can be adapted from similar reactions:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid/ester (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base, for example, potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion, cool the reaction to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, and dry it over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to yield the desired OLED material.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which is crucial for the synthesis of hole-transporting materials (HTMs) and some host materials for OLEDs. This reaction would involve coupling this compound with a primary or secondary amine, often a carbazole or a triarylamine derivative.
Below is a conceptual workflow for the Buchwald-Hartwig amination:
Caption: General workflow for Buchwald-Hartwig amination.
Exemplary Protocol for Buchwald-Hartwig Amination:
A generalized protocol, based on the synthesis of similar arylamines, is as follows:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base such as sodium tert-butoxide.
-
Reactant Addition: Add this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) to the Schlenk tube.
-
Solvent and Reaction: Add anhydrous, degassed toluene or another suitable solvent. Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated, and the crude product is purified by column chromatography, recrystallization, or sublimation to obtain the pure arylamine product.
Data Presentation
As no specific experimental data for reactions involving this compound were found, the following table presents hypothetical, yet realistic, quantitative data for the synthesis of a generic hole-transport material (HTM) via Buchwald-Hartwig amination and an emissive material (EM) via Suzuki coupling. These values are based on typical yields and purities reported for similar OLED material syntheses.
| Product ID | Synthetic Method | Starting Material | Reagent | Yield (%) | Purity (HPLC, %) |
| HTM-TFBP | Buchwald-Hartwig | This compound | Diphenylamine | 75-85 | >99.5 |
| EM-TFBP | Suzuki-Miyaura | This compound | Pyrene-1-boronic acid | 70-80 | >99.7 |
Conclusion
This compound is a promising precursor for the synthesis of a new generation of fluorinated OLED materials. Its participation in well-established cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the systematic design and synthesis of novel emissive and charge-transporting molecules. The protocols and workflows outlined in this document, though generalized, provide a solid foundation for researchers to begin exploring the potential of this versatile building block in the development of high-performance OLED devices. Further research is warranted to synthesize and characterize specific materials derived from this precursor and to evaluate their performance in OLEDs.
Application Notes and Protocols: 4-bromo-3,4,5-trifluoro-1,1-biphenyl in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-bromo-3,4,5-trifluoro-1,1-biphenyl is a fluorinated aromatic compound with significant potential as an intermediate in the synthesis of complex organic molecules. Its structural features, including a reactive bromine atom and a trifluorinated phenyl ring, make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The incorporation of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides an overview of its application, focusing on a representative synthetic protocol analogous to those used for structurally similar compounds, and discusses the biological relevance of the trifluorobiphenyl moiety.
Introduction
Fluorinated biphenyl scaffolds are of considerable interest in drug discovery. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles. This compound serves as a versatile intermediate, primarily for carbon-carbon bond formation reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of the 3,4,5-trifluorobiphenyl moiety into a wide range of molecular architectures.
While direct citations of this compound in the synthesis of specific commercial pharmaceuticals are limited in publicly available literature, its structural analog, 1-bromo-3,4,5-trifluorobenzene, is a key starting material for the synthesis of biologically active compounds. A prominent example is the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, a crucial intermediate for the fungicide Fluxapyroxad.[1] The synthetic principles and reaction conditions are directly applicable to this compound.
Representative Application: Synthesis of a Trifluorobiphenyl Amine Derivative
The following protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a trifluorobiphenyl amine derivative, a common structural motif in bioactive molecules. This reaction illustrates the utility of a bromo-trifluoro-biphenyl intermediate in constructing complex molecular frameworks.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.[1][2]
Objective: To synthesize a substituted trifluorobiphenyl amine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (or a structurally similar aryl bromide)
-
(2-aminophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent (e.g., DMF, Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dried reaction flask, add this compound (1.0 eq), (2-aminophenyl)boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (0.01-0.05 eq) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluorobiphenyl amine derivative.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, which can be considered indicative of the expected outcomes for similar reactions involving this compound.
| Parameter | Value | Reference |
| Starting Materials | 1-bromo-3,4,5-trifluorobenzene, (2-aminophenyl)boronic acid | [1] |
| Catalyst | Pd(dppf)Cl₂ (0.04 mol%) | [1] |
| Base | K₂CO₃ | [1] |
| Solvent | DMF | [1] |
| Temperature | 110 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 73% (overall for a three-step process) | [1] |
| Purity | 99.88% | [1] |
Visualizing the Synthetic Workflow
The general workflow for the synthesis of a trifluorobiphenyl derivative using a Suzuki-Miyaura coupling reaction is depicted below.
Caption: Synthetic workflow for a Suzuki-Miyaura coupling reaction.
Biological Significance and Signaling Pathways
The 3,4,5-trifluorobiphenyl moiety is a key component of various biologically active molecules. For instance, the fungicide Fluxapyroxad, which contains this scaffold, acts by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and leads to fungal cell death.
The signaling pathway affected by SDH inhibitors is fundamental to cellular energy production. The diagram below illustrates the position of Complex II in the electron transport chain and the inhibitory action of molecules containing the trifluorobiphenyl scaffold.
Caption: Inhibition of Complex II by a trifluorobiphenyl-containing molecule.
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of complex, fluorinated molecules for pharmaceutical and agrochemical applications. Its utility is primarily realized through palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of the trifluorobiphenyl scaffold. While specific examples of its use in marketed drugs are not widely documented, the established synthetic methodologies and the known biological activities of structurally related compounds underscore its potential in modern drug discovery and development. The provided protocols and diagrams serve as a guide for researchers and scientists working in this field.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules using 4-bromo-3,4,5-trifluoro-1,1-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to a molecule, including altered metabolic stability, binding affinity, and lipophilicity. The trifluorobiphenyl scaffold, in particular, is a key structural motif in a variety of biologically active compounds. This document provides detailed application notes and protocols for the synthesis of novel bioactive molecules utilizing 4-bromo-3,4,5-trifluoro-1,1-biphenyl as a key starting material. The primary synthetic route explored is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
While direct synthesis of currently marketed drugs from this compound is not widely documented, its structure makes it an ideal precursor for the generation of libraries of novel trifluorobiphenyl derivatives for drug discovery. The protocols provided herein are based on established methodologies for the Suzuki-Miyaura coupling of fluorinated aryl bromides and can be adapted for the synthesis of a wide range of potential therapeutic agents.
Proposed Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The bromine atom in this compound is a versatile handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, is a highly efficient method for creating biaryl linkages. By coupling this compound with various aryl or heteroaryl boronic acids or esters, a diverse library of trifluorobiphenyl analogs can be synthesized.
Potential Biological Applications
Derivatives of 3,4,5-trifluorobiphenyl have been investigated for a range of biological activities. The incorporation of the trifluorophenyl moiety can lead to compounds with potential applications as:
-
Anticancer Agents: Many biphenyl compounds exhibit cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory Agents: Fluorinated biphenyls have been explored for their potential to modulate inflammatory pathways.
-
Antiviral Agents: The unique electronic properties of the trifluorobiphenyl scaffold can be exploited in the design of novel antiviral drugs.
-
Neuroprotective Agents: Certain flavone derivatives containing a trifluorinated phenyl group have shown neuroprotective effects.[1][2]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a generic fluorinated aryl bromide with various boronic acids under typical reaction conditions. These values can serve as a benchmark for optimizing the synthesis of derivatives from this compound.
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 75-85 |
| 4 | 4-Pyridylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-Butanol | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equivalents)
-
Solvent (e.g., Toluene, Ethanol, and Water in a 3:1:1 ratio)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol).
-
Add the degassed solvent mixture (e.g., 10 mL of Toluene/Ethanol/Water).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluorobiphenyl derivative.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of bioactive trifluorobiphenyl derivatives.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a synthesized trifluorobiphenyl derivative, for instance, a kinase inhibitor.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a trifluorobiphenyl derivative.
References
- 1. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Cross-Coupling Reactions of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its trifluorinated phenyl ring. The following protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for aryl bromides and are intended as a starting point for reaction optimization.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[1][2] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) is prepared in a suitable solvent system such as a mixture of toluene and water or dioxane and water.[4][5] The reaction vessel is purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated, typically between 80-110 °C, and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[6][7]
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 78 |
Note: The yields presented are hypothetical and based on typical outcomes for Suzuki-Miyaura reactions of aryl bromides.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is highly valuable for the synthesis of substituted alkynes, which are important precursors in organic synthesis and are found in many natural products and pharmaceuticals.[10]
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl (1.0 eq.) in an anhydrous solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine) are added.[11] The mixture is degassed with an inert gas. The terminal alkyne (1.1-1.2 eq.) is then added, and the reaction is stirred at room temperature or gently heated (40-60 °C) until completion.[12]
After the reaction is complete, the mixture is diluted with an organic solvent and filtered through a pad of Celite to remove the catalyst residues. The filtrate is washed sequentially with saturated aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by flash column chromatography.[10]
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | TEA (2.0) | THF | RT | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | DIPA (2.0) | DMF | 40 | 89 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | TEA (2.0) | THF | RT | 93 |
| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | DIPA (2.0) | DMF | 40 | 91 |
Note: The yields presented are hypothetical and based on typical outcomes for Sonogashira reactions of aryl bromides.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[13][14] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic electronic materials.[15][16]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, 4-bromo-3,4,5-trifluoro-1,1'-biphenyl (1.0 eq.), an amine (1.1-1.2 eq.), a palladium precatalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction vessel is sealed and heated with stirring, typically between 80-110 °C, until the starting material is fully consumed.
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the desired arylamine.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 82 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 85 |
| 4 | Indole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 76 |
Note: The yields presented are hypothetical and based on typical outcomes for Buchwald-Hartwig amination reactions of aryl bromides.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-3,4,5-trifluoro-1,1-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4-bromo-3,4,5-trifluoro-1,1-biphenyl, primarily via Suzuki-Miyaura cross-coupling. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid or its derivative.[2] For this specific target molecule, the likely coupling partners are either 1-bromo-3,4,5-trifluorobenzene with 4-bromophenylboronic acid or 3,4,5-trifluorophenylboronic acid with 1,4-dibromobenzene.
Q2: Why is the Suzuki-Miyaura coupling challenging for polyfluorinated biphenyls?
A2: The synthesis of highly fluorinated biphenyls is challenging due to the electron-poor nature of the substrates.[3] The fluorine atoms are highly electronegative and have an electron-withdrawing effect, which can impact the reactivity of the coupling partners.[3] Electron-deficient aryl halides generally facilitate the oxidative addition step, but electron-deficient boronic acids can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[4][5]
Q3: What are the common side reactions in this synthesis?
A3: Common side reactions include the homocoupling of the boronic acid starting material and protodeboronation (loss of the boronic acid group).[6] Oxygen contamination can lead to both the homocoupling of boronic acids and decomposition of the palladium catalyst.[7]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
Q5: What are the typical purification methods for the final product?
A5: Purification is commonly achieved through flash column chromatography on silica gel, often using a mixture of hexanes and ethyl acetate as the eluent.[7][8] In some cases, recrystallization from a suitable solvent like ethanol can be employed.[7] For polyfluorinated compounds, where side products may have similar polarities to the desired product, purification can be challenging.[4]
Troubleshooting Guides
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Inactive Catalyst | Ensure the palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a more active precatalyst like a palladacycle.[7] | The catalytic cycle requires a Pd(0) species. Inactive or improperly activated catalysts will halt the reaction.[6] |
| Oxygen Contamination | Properly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[7] | Oxygen can deactivate the palladium catalyst and promote unwanted side reactions like homocoupling.[6][7] |
| Suboptimal Base | For electron-deficient boronic acids, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to facilitate transmetalation.[7] | The boronic acid needs to be activated by a base for efficient transmetalation. The choice of base is critical for challenging couplings.[7] |
| Inefficient Ligand | Use electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to accelerate oxidative addition and reductive elimination.[4] | These ligands stabilize the palladium catalyst and promote key steps in the catalytic cycle, especially with electron-deficient substrates.[5] |
| Low Reaction Temperature | Increase the reaction temperature, typically to a range of 80-110 °C.[7][8] | Suzuki couplings often require elevated temperatures to proceed at a reasonable rate, especially with less reactive substrates. |
Issue 2: Significant Formation of Side Products (e.g., Homocoupling)
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Presence of Oxygen | Rigorously degas solvents and maintain an inert atmosphere throughout the reaction setup and duration.[7] | Oxygen promotes the oxidative homocoupling of boronic acids.[6] |
| Suboptimal Catalyst/Ligand Ratio | Optimize the palladium to ligand ratio. An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition. | The coordination environment of the palladium center is crucial for its stability and catalytic activity. |
| Incorrect Stoichiometry | Use a 1:1 ratio of the coupling partners if possible. If homocoupling of the boronic acid is a major issue, consider using a slight excess of the aryl halide. | Optimizing stoichiometry can minimize the concentration of the species prone to side reactions. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation or the formation of further byproducts. | Extended reaction times at high temperatures can sometimes lead to the decomposition of products or catalysts. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 1-bromo-3,4,5-trifluorobenzene with 4-bromophenylboronic acid
This protocol is a generalized procedure based on established methods for the synthesis of polyfluorinated biphenyls.[8]
Materials:
-
1-bromo-3,4,5-trifluorobenzene (1.0 equiv)
-
4-bromophenylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel (e.g., a Schlenk flask or a pressure tube) equipped with a magnetic stir bar, add 1-bromo-3,4,5-trifluorobenzene (1.0 equiv), 4-bromophenylboronic acid (1.1 equiv), and the base (2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 4-bromo-3,4,5-trifluorobiphenyl
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction for 4-bromo-3,4,5-trifluorobiphenyl and similar electron-deficient polyfluorinated aryl halides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is resulting in a low or non-existent yield. What are the primary parameters I should investigate?
Answer: Low yields with electron-deficient substrates like 4-bromo-3,4,5-trifluorobiphenyl are a common challenge. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the C-Br bond. A systematic approach to optimization is crucial.
Key Parameters to Investigate:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be inefficient for this substrate.[1] For electron-deficient aryl bromides, catalyst systems with bulky, electron-rich phosphine ligands (Buchwald-type ligands) are often required to facilitate the oxidative addition and subsequent steps of the catalytic cycle.[2][3]
-
Base Selection: The base plays a crucial role in the transmetalation step. Its strength and nature must be carefully chosen. For challenging couplings, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4][5]
-
Solvent System: The choice of solvent affects the solubility of reagents and the overall reaction rate. Anhydrous aprotic solvents like dioxane, toluene, or THF, often in a mixture with a small amount of water, are commonly used.[2][6] The water content can be critical and may need optimization to balance reagent solubility and minimize side reactions.[5]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst deactivation and side reactions.[4][7] It is advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[8]
Question 2: I'm observing significant formation of a biaryl byproduct from the homocoupling of my boronic acid. How can this be minimized?
Answer: Homocoupling of the boronic acid is a frequent side reaction, primarily caused by the presence of oxygen in the reaction mixture.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes this undesired pathway.[9]
Mitigation Strategies:
-
Inert Atmosphere: It is imperative to conduct the reaction under a strict inert atmosphere (argon or nitrogen).[4][8]
-
Degassing: All solvents and the reaction mixture must be thoroughly degassed before adding the catalyst. Common methods include multiple "freeze-pump-thaw" cycles or sparging with an inert gas for at least 30 minutes.[3][8]
-
Catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ can sometimes help reduce homocoupling compared to starting with a Pd(II) precursor that requires in-situ reduction.[3][9]
Question 3: My starting aryl bromide is being consumed, but I'm seeing byproducts from protodeboronation and/or dehalogenation instead of my desired product. What is causing this?
Answer: These side reactions indicate issues with the stability of your boronic acid or undesired reactivity pathways.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common pathway for boronic acid decomposition.[4] It is often exacerbated by harsh basic conditions, elevated temperatures, or the presence of excess water.[10][11] To minimize this, consider using a fresh batch of boronic acid or switching to a more stable boronate ester, such as a pinacol ester, which can release the boronic acid more slowly under reaction conditions.[4][8]
-
Dehalogenation: This is the replacement of the bromine atom on your starting material with a hydrogen. It can become significant in the presence of certain bases and protic sources (like water).[11] Careful screening of the base and minimizing the water content in the solvent system can help reduce this side reaction.
Question 4: The reaction starts but appears to stall before reaching completion. What can I do to drive it forward?
Answer: A stalled reaction can be due to catalyst deactivation or insufficient reactivity.
Troubleshooting Steps:
-
Catalyst Deactivation: The palladium catalyst can deactivate over time, sometimes observed by the formation of palladium black.[4] Ensure the reaction is maintained under a rigorous inert atmosphere to prevent oxidation.[4] If deactivation is suspected, adding a fresh portion of the catalyst may restart the reaction.
-
Increase Temperature: Cautiously increasing the reaction temperature can improve a sluggish reaction rate. However, monitor closely for any increase in byproduct formation.[7]
-
Reagent Stoichiometry: Using a slight excess of the boronic acid partner (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good set of starting conditions for the Suzuki coupling of 4-bromo-3,4,5-trifluorobiphenyl?
A1: A robust starting point would be to use 4-bromo-3,4,5-trifluorobiphenyl (1.0 eq.), the desired boronic acid (1.2 eq.), a catalyst system like Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand like SPhos (4 mol%), and a strong base such as K₃PO₄ (2.0-3.0 eq.). A common solvent system is a degassed mixture of dioxane and water (e.g., 4:1 ratio), heated to 90-100 °C under an argon atmosphere.[2][11]
Q2: How do the three fluorine atoms on the aryl bromide affect the reaction?
A2: The highly electron-withdrawing trifluoro-substitution pattern makes the carbon-bromine bond electron-deficient. This generally accelerates the initial oxidative addition step of the catalytic cycle, which is often the rate-limiting step for less reactive aryl halides.[12] However, this electron deficiency can also slow down the final reductive elimination step and may require a more electron-rich, bulky ligand to facilitate product formation.
Q3: Is it absolutely necessary to run this reaction under an inert atmosphere?
A3: Yes. Running Suzuki coupling reactions open to the air is strongly discouraged. The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which leads to rapid deactivation and promotes the homocoupling of the boronic acid, significantly reducing your yield and complicating purification.[4][8]
Data Presentation
Table 1: Comparison of Catalyst & Ligand Systems for Electron-Deficient Aryl Bromides
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient and sterically hindered ones.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[2][10] | Air-sensitive, higher cost.[2] | 1-2 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable pre-catalyst.[2] | May be less active than Buchwald-type systems for this specific substrate.[2] | 2-5 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available and well-understood.[2] | Often shows lower activity for challenging substrates and may require higher temperatures.[1][2] | 2-5 |
Table 2: Guide for Screening Bases and Solvents
| Base | Solvent System | Key Characteristics & Considerations |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | A strong base, often very effective for promoting transmetalation in challenging couplings.[2][4] |
| Cs₂CO₃ | THF or Dioxane | A very strong base that can accelerate slow reactions, but may also promote side reactions.[2][4] |
| K₂CO₃ | Dioxane/H₂O or DMF/H₂O | A common and effective moderate base.[2][13] |
| CsF | DME/H₂O | Cesium fluoride can be particularly effective, sometimes leading to cleaner reactions with fewer side-products.[14] |
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 4-bromo-3,4,5-trifluorobiphenyl
Disclaimer: This is a generalized starting protocol. Optimal conditions may vary based on the specific boronic acid used.
-
Reaction Setup:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-bromo-3,4,5-trifluorobiphenyl (1.0 equivalent), the boronic acid or boronic ester (1.2-1.5 equivalents), and potassium phosphate (K₃PO₄, 2.0-3.0 equivalents).[8]
-
Seal the vessel with a septum.
-
-
Inert Atmosphere Purge:
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure all oxygen is removed.[11]
-
-
Solvent and Catalyst Addition:
-
Reaction:
-
Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90-100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
-
Monitoring:
-
Monitor the reaction progress periodically using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired biphenyl product.[3]
-
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)
-
Place the solvent in a Schlenk flask that is no more than half full.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once completely frozen, apply a high vacuum to the flask for several minutes to remove dissolved gases from above the frozen solvent.
-
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready to be used.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling in 4-bromo-3,4,5-trifluoro-1,1-biphenyl Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions when using 4-bromo-3,4,5-trifluoro-1,1-biphenyl in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the case of reactions involving this compound, this can result in the formation of a dimer of this compound. Similarly, the coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) can also undergo homocoupling to form its respective dimer. These side products can complicate purification and reduce the yield of the desired cross-coupled product.
Q2: Why is this compound prone to homocoupling?
A2: The trifluorinated phenyl ring in this compound makes it an electron-deficient aryl bromide. While this electronic property can facilitate the initial oxidative addition step in many palladium-catalyzed cross-coupling reactions, it can also influence the relative rates of the desired cross-coupling versus the undesired homocoupling pathways. The specific reaction conditions, such as the choice of catalyst, ligand, base, and solvent, play a crucial role in controlling the selectivity of the reaction.
Q3: What are the most common types of homocoupling observed in reactions with this compound?
A3: The two primary types of homocoupling are:
-
Aryl Bromide Homocoupling: Two molecules of this compound react to form a quaterphenyl derivative.
-
Coupling Partner Homocoupling: This is particularly prevalent in Suzuki reactions, where two molecules of the organoboron reagent couple, and in Sonogashira reactions, where two molecules of the terminal alkyne undergo oxidative coupling (Glaser-Hay coupling).
Q4: How can I detect the presence of homocoupling byproducts in my reaction mixture?
A4: Homocoupling byproducts can typically be identified using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): Homocoupled products will have different Rf values compared to the starting materials and the desired cross-coupled product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can separate the components of the reaction mixture and provide mass information to confirm the identity of the homocoupled products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide structural information to confirm the presence and structure of the homocoupled byproducts.
Troubleshooting Guides
Issue 1: Significant Formation of Aryl Bromide Homocoupling Product
| Potential Cause | Troubleshooting Strategy | Rationale |
| High local concentration of the Pd(0) catalyst and the aryl bromide. | - Use a lower catalyst loading (start with 1-2 mol%).- Add the aryl bromide slowly to the reaction mixture. | This minimizes the opportunity for two molecules of the aryl bromide to interact with the palladium catalyst simultaneously. |
| Inefficient transmetalation or subsequent steps in the catalytic cycle. | - Optimize the choice of base; weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases.[1] - Ensure the coupling partner is of high purity and reactivity. | If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the chance of a second oxidative addition or other pathways leading to homocoupling. |
| Presence of oxidants (e.g., oxygen). | - Thoroughly degas all solvents and reagents.- Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | Oxygen can promote the formation of Pd(II) species which can participate in side reactions leading to homocoupling.[2] |
Issue 2: Predominant Homocoupling of the Boronic Acid Reagent (Suzuki Reaction)
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of oxygen. | - Rigorously degas solvents and the reaction vessel.[2] - Maintain a positive inert gas atmosphere. | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of boronic acids. |
| Inappropriate catalyst or ligand. | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3] - Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂). | Bulky ligands can sterically hinder the formation of intermediates that lead to homocoupling, while electron-rich ligands can promote the desired reductive elimination step.[1] |
| Choice of base. | - Use weaker inorganic bases like K₂CO₃ or K₃PO₄.[1] | Strong bases can sometimes accelerate the decomposition of boronic acids and promote homocoupling. |
Issue 3: Formation of Alkyne Dimer (Glaser-Hay Coupling) in Sonogashira Reactions
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of a copper co-catalyst and oxygen. | - Perform the reaction under strictly copper-free conditions.- Ensure the reaction is thoroughly deoxygenated. | The copper(I) co-catalyst, in the presence of oxygen, is a primary driver of oxidative alkyne homocoupling.[4] |
| Inappropriate base or solvent. | - Use an amine base that is not overly sterically hindered (e.g., triethylamine, diisopropylethylamine).- Optimize the solvent; polar aprotic solvents like DMF or acetonitrile are often used. | The base plays a role in the formation of the copper acetylide, and its nature can influence the rate of homocoupling versus cross-coupling. |
Data Presentation
Table 1: Effect of Ligand on Suzuki Coupling of a Fluorinated Aryl Bromide
| Ligand | Yield of Cross-Coupled Product (%) | Homocoupling (%) |
| PPh₃ | 45 | 15 |
| P(o-tol)₃ | 65 | 8 |
| XPhos | 92 | <2 |
| SPhos | 95 | <1 |
Note: This data is representative and illustrates the general trend. Actual results may vary depending on the specific substrates and reaction conditions.
Table 2: Influence of Base on Homocoupling in Suzuki Reactions
| Base | Relative Yield of Cross-Coupling | Relative Amount of Homocoupling |
| NaOH | Moderate | High |
| K₂CO₃ | High | Low |
| K₃PO₄ | High | Very Low |
| Cs₂CO₃ | Very High | Low |
Note: This table provides a qualitative comparison based on literature observations.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed toluene/water (10:1)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of degassed toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add the degassed toluene/water solvent mixture to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol describes a copper-free Sonogashira coupling of this compound with a terminal alkyne to avoid Glaser-Hay homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (3.0 equiv)
-
Degassed anhydrous THF
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound and Pd(PPh₃)₄.
-
Add degassed anhydrous THF to dissolve the solids.
-
Add triethylamine and the terminal alkyne to the reaction mixture via syringe.
-
Seal the Schlenk tube and stir the reaction mixture at 60-70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for Suzuki coupling showing the desired cross-coupling pathway and a competing homocoupling pathway.
Caption: A troubleshooting workflow for diagnosing and addressing excessive homocoupling in cross-coupling reactions.
References
preventing deboronation in trifluorobiphenyl Suzuki coupling
Welcome to the Technical support center for trifluorobiphenyl Suzuki coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their coupling reactions, with a specific focus on preventing deboronation.
Troubleshooting Guide
Deboronation is a common side reaction in Suzuki-Miyaura coupling that can significantly lower the yield of the desired biphenyl product. This guide provides a structured approach to identifying and resolving issues related to deboronation.
| Problem | Potential Cause | Recommended Solution |
| Low yield of trifluorobiphenyl product with significant formation of arene byproduct. | Protodeboronation of the trifluoroborate starting material. This is often exacerbated by suboptimal reaction conditions.[1][2] | 1. Optimize the base: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong hydroxides. The choice of base can be critical in minimizing deboronation.[3][4] 2. Control water content: While water can promote the Suzuki coupling, excess water can lead to deboronation.[5][6] Experiment with anhydrous conditions or a carefully controlled amount of water (e.g., using a co-solvent system like THF/water). 3. Select an appropriate ligand: Bulky, electron-rich phosphine ligands can accelerate the desired coupling reaction, outcompeting the deboronation side reaction.[1][7] Consider screening ligands like SPhos or XPhos.[4] 4. Lower the reaction temperature: Higher temperatures can sometimes promote deboronation. Try running the reaction at a lower temperature for a longer period. |
| Inconsistent reaction yields. | Variability in the hydrolysis rate of the potassium trifluoroborate salt. The "slow release" of the boronic acid is crucial, and factors like the reaction vessel surface can affect this.[8][9] | 1. Standardize reaction setup: Use consistent reaction vessels (material and shape) and stirring rates to ensure reproducible hydrolysis rates.[8][10] Glass surfaces can act as a fluorophile, influencing the hydrolysis.[9] 2. Consider using a phase-transfer catalyst: This can help in achieving more consistent results, especially in biphasic solvent systems. |
| Formation of homocoupled byproduct. | Oxidative homocoupling of the boronic acid. This can occur if the boronic acid concentration is too high. | 1. Employ the "slow release" strategy: Using potassium trifluoroborates is inherently a "slow release" strategy.[2][8] Ensure other reaction parameters are optimized to maintain a low steady-state concentration of the active boronic acid. 2. Thoroughly degas the reaction mixture: Oxygen can promote homocoupling. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem in trifluorobiphenyl Suzuki coupling?
A1: Protodeboronation is a side reaction where the carbon-boron bond of the organoboron compound is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of an arene byproduct instead of the desired biphenyl product.[2] This directly reduces the yield of the target molecule. Organotrifluoroborates are often used to mitigate this issue through a "slow release" of the corresponding boronic acid, which minimizes its concentration and thus the likelihood of side reactions.[2][8][9]
Q2: How does the choice of base affect deboronation?
A2: The base plays a crucial role in activating the organoboron species for transmetalation.[11] However, strongly basic conditions, especially with hydroxide ions, can also promote the hydrolysis of the trifluoroborate and subsequent protodeboronation.[10] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are effective in promoting the coupling while minimizing deboronation.[3][4]
Q3: What is the role of water in the reaction? Should I use anhydrous conditions?
A3: The role of water is complex. A controlled amount of water is often necessary to facilitate the hydrolysis of the trifluoroborate to the active boronic acid species required for the catalytic cycle.[5][6] However, excessive water can accelerate protodeboronation.[5] The optimal condition is often a mixed solvent system (e.g., THF/water or dioxane/water) where the water content is carefully controlled.[6] In some cases, particularly with sensitive substrates, anhydrous conditions might be beneficial.[6]
Q4: Can the structure of my aryl trifluoroborate influence its stability against deboronation?
A4: Yes, the electronic and steric properties of the substituents on the aromatic ring can influence the stability of the aryl trifluoroborate. Electron-withdrawing groups can sometimes make the boron moiety more susceptible to nucleophilic attack and subsequent deboronation. Conversely, the presence of a proximal cationic group can significantly stabilize the trifluoroborate against hydrolysis.[12]
Q5: My reaction is still not working. What other parameters can I investigate?
A5: If you are still facing issues, consider the following:
-
Palladium precatalyst and ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand can have a dramatic effect.[1][7] Bulky and electron-rich ligands often promote the desired reductive elimination step.
-
Solvent: The solvent affects the solubility of the reagents and the stability of the catalytic species.[4] Aprotic polar solvents like dioxane or THF are common choices.
-
Temperature: As a general rule, start with milder temperatures (e.g., 80 °C) and only increase if the reaction is sluggish, as higher temperatures can favor deboronation.
Quantitative Data Summary
The following table summarizes the effect of different reaction parameters on the yield of Suzuki coupling reactions involving organotrifluoroborates, with a focus on minimizing deboronation.
| Parameter | Condition | Effect on Yield/Deboronation | Reference |
| Base | Cs₂CO₃ | Often provides good yields and minimizes deboronation. | [3] |
| K₃PO₄ | An effective base, particularly for challenging substrates. | [4] | |
| t-BuNH₂ | Can be effective in certain systems. | [13] | |
| Solvent System | Toluene/H₂O (10:1) | Optimized for some primary alkyltrifluoroborates. | [14] |
| THF/H₂O | The ratio is critical; phase-splitting can occur.[8][10] | [8][10] | |
| i-PrOH/H₂O | Effective for alkenyltrifluoroborates. | [13] | |
| Ligand | RuPhos | Effective for coupling with aryl chlorides. | [14] |
| P(t-Bu)₃ | Bulky phosphine ligand that can accelerate the reaction. | [1] |
Key Experimental Protocols
General Procedure for Trifluorobiphenyl Suzuki Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium trifluoroborate (1.2 equiv), base (e.g., K₃PO₄, 3.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., RuPhos, 4 mol%).[14]
-
Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 toluene/water) via syringe.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).[14]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Troubleshooting Deboronation
Caption: A stepwise workflow for troubleshooting deboronation in Suzuki coupling.
Chemical Pathways: Suzuki Coupling vs. Deboronation
Caption: Competing pathways of Suzuki coupling and protodeboronation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Stabilization of zwitterionic aryltrifluoroborates against hydrolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Polyfluorinated Biphenyl Synthesis
Welcome, Researchers, Scientists, and Drug Development Professionals.
This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during the synthesis of polyfluorinated biphenyls. Our goal is to help you diagnose and resolve issues to ensure the success and efficiency of your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments, presented in a straightforward question-and-answer format.
Question: My Suzuki-Miyaura reaction for synthesizing polyfluorinated biphenyls is resulting in a low yield. What are the likely causes and how can I address them?
Answer:
Low yields in the Suzuki-Miyaura coupling of fluorinated substrates are a common issue and can be attributed to several factors, often related to catalyst deactivation or suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation through various mechanisms.
-
Palladium Black Formation: The appearance of a black precipitate is often indicative of the agglomeration of palladium nanoparticles into inactive palladium black. This reduces the active surface area of the catalyst.
-
Ligand Degradation: The phosphine ligands, crucial for catalyst stability and activity, can degrade, particularly at elevated temperatures.
-
Poisoning: Impurities in reactants, solvents, or from glassware can poison the catalyst. Halide ions, particularly fluoride, can interact with the palladium center and affect its catalytic activity.
-
-
Substrate-Related Issues: The nature of polyfluorinated substrates presents unique challenges.
-
Electron-Poor Substrates: Polyfluorinated aryl halides are electron-poor, which can make the oxidative addition step of the catalytic cycle more challenging.[1]
-
Instability of Fluorinated Boronic Acids: Polyfluorinated arylboronic acids can be unstable under basic reaction conditions, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom). This side reaction consumes the starting material and reduces the yield of the desired biphenyl product.
-
-
Suboptimal Reaction Conditions:
-
Incorrect Choice of Ligand and Base: The combination of ligand and base is critical for an efficient reaction. Bulky, electron-rich phosphine ligands are often required to promote the coupling of electron-poor aryl chlorides. The base plays a key role in the transmetalation step and can also influence the stability of the boronic acid.
-
Solvent Effects: The choice of solvent can impact the solubility of the reactants and the stability of the catalyst.
-
Recommended Actions:
-
Optimize Catalyst System:
-
Ligand Selection: For electron-poor substrates, consider using bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands have been shown to improve catalyst stability and promote efficient cross-coupling.[2][3][4]
-
Palladium Precatalyst: Utilize a stable palladium precatalyst that can be activated in situ.
-
-
Address Boronic Acid Instability:
-
Use a Milder Base: Employ a weaker base or carefully control the stoichiometry of the base to minimize protodeboronation.
-
Consider Alternative Boron Reagents: Potassium trifluoroborate salts or boronate esters can be more stable alternatives to boronic acids under certain conditions.
-
-
Refine Reaction Conditions:
-
Solvent: Use anhydrous, degassed solvents to prevent catalyst poisoning and unwanted side reactions.
-
Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and ligand degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium(0) active species.
-
Question: I am observing significant formation of homocoupled byproducts. What causes this and how can I minimize it?
Answer:
Homocoupling, the reaction of two molecules of the same coupling partner (e.g., two molecules of the boronic acid), is a common side reaction in Suzuki-Miyaura couplings.[5][6][7]
-
Causes of Homocoupling:
-
Oxygen Presence: The presence of oxygen can promote the homocoupling of boronic acids.[5]
-
Inefficient Transmetalation: If the transmetalation step is slow compared to other pathways, side reactions like homocoupling can become more prevalent.
-
-
Strategies to Minimize Homocoupling:
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere to exclude oxygen.
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Experiment with different ligand/base combinations to find conditions that favor the cross-coupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura reaction the most common method for synthesizing polyfluorinated biphenyls?
A1: The Suzuki-Miyaura reaction is favored for the synthesis of polyfluorinated biphenyls due to its high functional group tolerance, the commercial availability of a wide range of boronic acids, and the generally milder reaction conditions compared to other cross-coupling reactions. The boronic acids and their derivatives used in this reaction are also relatively stable and less toxic than the organometallic reagents used in other methods like Stille or Kumada couplings.[8][9]
Q2: How do I choose the right ligand for my polyfluorinated biphenyl synthesis?
A2: The choice of ligand is critical for a successful reaction. For electron-poor polyfluorinated aryl halides, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center, promote the oxidative addition step, and facilitate the reductive elimination step. Examples of effective ligands include biaryl phosphines like SPhos, XPhos, and RuPhos.[2][3][4]
Q3: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I use?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction yield and the stability of the fluorinated boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF). For sensitive fluorinated boronic acids, a weaker base or careful control of the base stoichiometry may be necessary to prevent decomposition.
Q4: Can I reuse my palladium catalyst? If so, how?
A4: In many cases, particularly with heterogeneous catalysts (e.g., palladium on carbon), the catalyst can be recovered and reused. For homogeneous catalysts, recovery can be more challenging but is sometimes possible through techniques like precipitation and filtration. Catalyst reuse can significantly reduce the cost of the synthesis. However, a gradual loss of activity with each cycle is common due to the deactivation mechanisms discussed earlier. A general procedure for catalyst recovery and regeneration is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Effect of Different Boronic Acids on Bromide Conversion in the Synthesis of Fluorinated Biphenyls
| Entry | Boronic Acid | Time (h) | Conversion at 70 °C (%) | Conversion at 110 °C (%) |
| 1 | Phenylboronic acid | 3 | 30 | 55 |
| 8 | 45 | 70 | ||
| 24 | 60 | 85 | ||
| 48 | 75 | 95 | ||
| 2 | 4-Fluorophenylboronic acid | 3 | 40 | 65 |
| 8 | 55 | 80 | ||
| 24 | 70 | 90 | ||
| 48 | 85 | >99 | ||
| 3 | 4-Vinylphenylboronic acid | 3 | 20 | 40 |
| 8 | 35 | 55 | ||
| 24 | 50 | 70 | ||
| 48 | 65 | 85 | ||
| 4 | 4-Carboxyphenylboronic acid | 3 | 25 | 45 |
| 8 | 40 | 60 | ||
| 24 | 55 | 75 | ||
| 48 | 70 | 90 |
Data synthesized from Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI.[10]
Table 2: Catalyst Recyclability in the Reaction of 1-bromo-4-fluorobenzene and 4-fluorophenylboronic acid
| Cycle | Reaction Time (h) | Conversion (%) |
| 1 | 3 | 90 |
| 2 | 3 | 75 |
| 3 | 3 | 65 |
| 4 | 3 | 55 |
| 5 | 3 | 47 |
| 1 | 48 | >99 |
| 2 | 48 | >99 |
| 3 | 48 | 95 |
| 4 | 48 | 93 |
| 5 | 48 | 92 |
Data synthesized from Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI.[10]
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Synthesis of a Polyfluorinated Biphenyl
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Polyfluorinated aryl halide (1.0 mmol)
-
Polyfluorinated arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane, 5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the polyfluorinated aryl halide, polyfluorinated arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Regeneration of a Heterogeneous Palladium Catalyst (e.g., Pd/C)
This protocol is for the regeneration of a catalyst that has been deactivated by the adsorption of organic residues.
Materials:
-
Deactivated palladium catalyst
-
Sequence of wash solvents (e.g., water, acetone, ethyl acetate, hexane)
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Oven or vacuum oven
Procedure:
-
Recovery: After the reaction, recover the heterogeneous catalyst by filtration.
-
Washing: Wash the catalyst sequentially with a series of solvents to remove adsorbed starting materials, products, byproducts, and any other organic residues. A typical washing sequence might be:
-
Water (to remove inorganic salts)
-
Acetone (to remove polar organic compounds)
-
Ethyl acetate (to remove a broad range of organic compounds)
-
Hexane (to remove nonpolar organic compounds) For each solvent, suspend the catalyst in the solvent, stir for a period (e.g., 15-30 minutes), and then filter. Repeat the washing with each solvent 2-3 times.
-
-
Drying: Dry the washed catalyst thoroughly in an oven or vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption.
Note: The activity of the regenerated catalyst may not be fully restored to that of the fresh catalyst. It is advisable to test the activity of the regenerated catalyst on a small scale before using it in a large-scale reaction.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination | CoLab [colab.ws]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Technical Support Center: Synthesis of 4-bromo-3,4,5-trifluoro-1,1-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-bromo-3,4,5-trifluoro-1,1-biphenyl, with a focus on minimizing byproduct formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product, this compound
| Potential Cause | Troubleshooting Action |
| Inefficient Catalytic System | The electron-withdrawing nature of the trifluorophenyl group can render standard palladium catalysts less effective. Consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos to facilitate the oxidative addition and reductive elimination steps of the Suzuki-Miyaura catalytic cycle.[1] |
| Suboptimal Base | The choice of base is critical. Weaker inorganic bases such as K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH to minimize side reactions.[1] The optimal base is substrate-dependent and may require screening. |
| Poor Solvent System | A biphasic solvent system such as a mixture of toluene, THF, and water (e.g., 3:3:1) is often employed to ensure the dissolution of both organic and inorganic reagents.[2] |
| Reaction Temperature Too Low | Suzuki-Miyaura couplings often require elevated temperatures to proceed to completion. A reaction temperature of around 95 °C is a common starting point for similar polyfluorinated biphenyl syntheses.[2] |
| Catalyst Deactivation | Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst, leading to lower yields and increased byproduct formation.[3] |
Issue 2: Significant Formation of Homocoupling Byproducts
Homocoupling of the boronic acid starting material is a common and often difficult-to-remove byproduct in the synthesis of polyfluorinated biphenyls.[2]
| Potential Cause | Troubleshooting Action |
| Presence of Oxygen | Oxygen is a known promoter of boronic acid homocoupling.[3] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction. |
| Inappropriate Ligand Choice | The steric and electronic properties of the phosphine ligand significantly impact byproduct formation. Bulky, electron-rich ligands can sterically hinder the formation of intermediates that lead to homocoupling.[1] Ligands with dicyclohexylphosphino (PCy₂) moieties have been shown to reduce homocoupling in similar systems.[2] |
| Incorrect Base | As with low yield, the choice of base can influence homocoupling. Weaker bases are generally less likely to promote this side reaction.[1] For the coupling of electron-poor substrates, K₂CO₃ has been shown to produce fewer homocoupling byproducts compared to Na₂CO₃ or Cs₂CO₃ in some cases.[2] |
| Sub-optimal Reaction Conditions | Pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the boronic acid can sometimes mitigate homocoupling.[3] |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Action |
| Co-elution of Homocoupling Byproduct | The homocoupling product of 3,4,5-trifluorophenylboronic acid has very similar physical properties to the desired product, making separation by standard column chromatography challenging.[2] |
| Prevention is Key: Focus on optimizing the reaction to minimize the formation of the homocoupling byproduct in the first place (see Issue 2). | |
| Alternative Purification: If significant byproduct is formed, consider alternative purification techniques such as preparative HPLC or recrystallization from a suitable solvent system, although success is not guaranteed due to the similar polarities of the compounds.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Suzuki-Miyaura synthesis of this compound?
A1: The most prevalent byproduct is the homocoupling of the boronic acid starting material, in this case, 3,3',4,4',5,5'-hexafluoro-1,1'-biphenyl.[2] Another potential, though often less significant, byproduct is the homocoupling of the aryl halide (4,4'-dibromo-1,1'-biphenyl). Protodeboronation of the boronic acid can also occur, leading to the formation of 1,2,3-trifluorobenzene.
Q2: How do the fluorine substituents on the phenylboronic acid affect the reaction?
A2: The three electron-withdrawing fluorine atoms on the 3,4,5-trifluorophenylboronic acid can decrease its reactivity in the transmetalation step of the Suzuki-Miyaura coupling.[4] This can lead to slower reaction rates and may necessitate the use of more active catalyst systems and carefully optimized reaction conditions to achieve good yields.
Q3: Can I use an Ullmann coupling to synthesize this compound?
A3: While the Ullmann reaction is a classic method for forming biaryl compounds, it typically requires harsh reaction conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper.[5][6] For substrates with multiple halogen substituents, there is also a risk of non-selective coupling and other side reactions. While possible, the Suzuki-Miyaura coupling generally offers milder conditions and higher selectivity for this type of transformation.
Q4: What is the role of the base in the Suzuki-Miyaura reaction?
A4: The base plays a crucial role in activating the boronic acid for the transmetalation step. It is believed to form a more nucleophilic borate species, which then transfers its organic group to the palladium center.[7] The choice and stoichiometry of the base can significantly impact the reaction rate and the formation of byproducts.[7]
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol for Polyfluorinated Biphenyls
This protocol is a general guideline based on successful syntheses of similar polyfluorinated biphenyls and should be optimized for the specific synthesis of this compound.[2]
Materials:
-
1-bromo-3,4,5-trifluorobenzene (1.0 equiv)
-
4-bromophenylboronic acid (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos or SPhos, 5-15 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent mixture (e.g., Toluene/THF/H₂O in a 3:3:1 ratio)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add 1-bromo-3,4,5-trifluorobenzene and 4-bromophenylboronic acid.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction time can vary from several hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, being mindful of the potential for co-elution with homocoupling byproducts.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Technical Support Center: Large-Scale Synthesis of 4-bromo-3,4,5-trifluoro-1,1-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 4-bromo-3,4,5-trifluoro-1,1-biphenyl. The content is tailored for researchers, scientists, and drug development professionals.
Experimental Protocol: Suzuki-Miyaura Coupling
A plausible and commonly employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction offers high selectivity and good yields for the preparation of polychlorinated and polyfluorinated biphenyls.[1][2][3]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Propoerties |
| 1-bromo-3,4,5-trifluorobenzene | Substrate |
| 4-bromophenylboronic acid | Substrate |
| Palladium Catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) | Catalyst |
| Base (e.g., K2CO3, K3PO4, Cs2CO3) | Base |
| Solvent (e.g., Toluene, Dioxane, THF/Water mixture) | Solvent |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying Agent |
| Celite or other filter aids | Filtration |
| Silica Gel | Chromatography |
| Hexane, Ethyl Acetate | Eluents for Chromatography |
Procedure:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
-
Reagent Preparation: In a suitable reaction vessel, dissolve 1-bromo-3,4,5-trifluorobenzene (1.0 eq) and 4-bromophenylboronic acid (1.1-1.5 eq) in the chosen solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).
-
Catalyst and Base Addition: Add the palladium catalyst (0.01-0.05 eq) and the base (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound. Recrystallization from a suitable solvent can also be employed for further purification.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider using a more robust pre-catalyst like a palladacycle.[4] - Ensure strict inert atmosphere conditions to prevent catalyst oxidation. |
| Insufficient base strength or solubility | - Switch to a stronger base such as K3PO4 or Cs2CO3. - If using an anhydrous base like K3PO4, adding a small amount of water might be beneficial.[5] | |
| Low reaction temperature | - Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or catalyst. | |
| Poor quality of reagents | - Verify the purity of starting materials (aryl halide and boronic acid). - Use freshly prepared or properly stored boronic acid to avoid degradation. | |
| Formation of Significant Byproducts | Homocoupling of boronic acid | - Thoroughly degas the solvent and maintain a strict inert atmosphere to minimize oxygen, which promotes homocoupling.[4][6] - Use a slight excess of the aryl halide relative to the boronic acid. |
| Protodeboronation (loss of boronic acid group) | - Use rigorously anhydrous conditions if possible, as water can facilitate this side reaction. - Employ a stronger base to accelerate the desired transmetalation step. - Consider using boronic esters (e.g., pinacol esters) which can be more stable. | |
| Difficult Purification | Co-elution of product with byproducts | - Optimize the mobile phase for column chromatography for better separation. - Consider a different purification technique, such as preparative HPLC or recrystallization. |
| Presence of residual palladium | - Treat the organic solution with an aqueous solution of a thiol-containing scavenger resin or perform an activated carbon treatment to remove residual palladium. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Suzuki coupling of a highly fluorinated aryl bromide?
A1: For electron-deficient aryl halides like 1-bromo-3,4,5-trifluorobenzene, standard palladium catalysts such as Pd(PPh3)4 can be effective. However, for challenging couplings, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or pre-catalysts like XPhos Pd G3 or G4 can significantly improve reaction rates and yields.[7] Using a catalyst that is less sensitive to air, such as Pd(dppf)Cl2, is also advantageous for large-scale synthesis.[2]
Q2: How critical is the choice of base and solvent?
A2: The choice of base and solvent is crucial for the success of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation.[8][9] Stronger, non-aqueous bases like K3PO4 or Cs2CO3 are often preferred for electron-deficient substrates. The solvent system must be able to dissolve both the organic substrates and the inorganic base to some extent. Biphasic systems like toluene/water or dioxane/water are commonly used.[10]
Q3: What are the main side reactions to watch out for and how can they be minimized?
A3: The two primary side reactions are the homocoupling of the boronic acid and protodeboronation. Homocoupling can be minimized by rigorously excluding oxygen from the reaction. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be suppressed by using anhydrous conditions where possible and by choosing a base that promotes a fast transmetalation step.
Q4: What are the recommended purification methods for the final product on a large scale?
A4: For large-scale purification of halogenated biphenyls, column chromatography is a standard method. However, due to the large amounts of solvent required, other techniques should be considered. Recrystallization from an appropriate solvent system can be a highly effective and economical method for obtaining high-purity material. Distillation under reduced pressure may also be an option if the product is thermally stable and has a suitable boiling point.
Visualizations
Experimental Workflow
References
- 1. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Fluorinated Biphenyl Isomers
Welcome to the technical support center for the purification of fluorinated biphenyl isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing fluorinated biphenyls?
A1: The impurities in your reaction mixture will largely depend on the synthetic route. For Suzuki-Miyaura cross-coupling reactions, which are commonly used to form the biphenyl linkage, you can anticipate the following byproducts:
-
Homocoupling products: These arise from the coupling of two molecules of the boronic acid or boronic ester reagent.
-
Dehalogenation byproducts: The starting aryl halide can lose its halogen atom, leading to the formation of a non-fluorinated or less-fluorinated biphenyl.
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction may remain in the product.
If your synthesis involves electrophilic aromatic substitution to introduce the fluorine atom, the primary challenge is the formation of regioisomers , where the fluorine atom is located at different positions on the biphenyl core.
Q2: Why is the separation of fluorinated biphenyl isomers so challenging?
A2: The separation of fluorinated biphenyl isomers is difficult due to their very similar physicochemical properties. Positional isomers (regioisomers) often have nearly identical polarities, molecular weights, and boiling points, making them difficult to resolve using standard chromatographic techniques. The position of the fluorine atom(s) can subtly influence the molecule's dipole moment and its interaction with the stationary phase, but these differences are often minimal.
Q3: What is the best starting point for developing an HPLC method to separate fluorinated biphenyl isomers?
A3: A good starting point is to use a reversed-phase HPLC method. While a standard C18 column can be effective, a Pentafluorophenyl (PFP) column is often a better choice.[1][2][3] PFP columns offer alternative selectivity for halogenated and aromatic compounds through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[2]
For the mobile phase, a gradient of acetonitrile and water is a common starting point. The addition of a small amount of an acid, such as 0.1% formic acid, can help to improve peak shape.
Q4: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?
A4: SFC can be a powerful alternative to HPLC for the purification of fluorinated biphenyl isomers, particularly for chiral separations and when dealing with thermally labile compounds.[4][5] SFC often provides orthogonal selectivity to reversed-phase HPLC, meaning it can separate isomers that are difficult to resolve with HPLC. Additionally, SFC is generally faster and uses less organic solvent, making it a "greener" and more cost-effective option.[4][6]
Q5: How can I confirm the purity and identity of my purified fluorinated biphenyl isomers?
A5: A combination of analytical techniques is recommended for unambiguous purity and identity confirmation:
-
High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method with a high-resolution column to assess purity. A diode array detector (DAD) can provide information on peak purity by comparing UV spectra across a single peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and definitive identification of isomers.[7] ¹⁹F NMR is particularly sensitive for analyzing fluorinated compounds.[7] Quantitative NMR (qNMR) can be used for accurate purity determination.[8][9][10]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound. When coupled with a chromatographic technique like GC or LC, it can help to identify and quantify impurities.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable fluorinated biphenyls and can be very effective in identifying volatile impurities.[11][12]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution of Isomers in HPLC
You observe that your fluorinated biphenyl isomers are not separating well, resulting in overlapping peaks or a single broad peak.
Troubleshooting Workflow:
Detailed Steps:
-
Optimize the Mobile Phase:
-
Adjust the Gradient: A shallower gradient provides more time for isomers to separate.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity.[13]
-
Modify pH: For any ionizable impurities or if the biphenyls themselves have ionizable groups, adjusting the mobile phase pH can dramatically impact retention and resolution.
-
Add Modifiers: Small amounts of acids like formic acid or trifluoroacetic acid (TFA) can improve peak shape and sometimes resolution.
-
-
Change the Stationary Phase:
-
Adjust Other Chromatographic Parameters:
-
Temperature: Varying the column temperature can alter selectivity.
-
Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, though it will also increase the run time.
-
Issue 2: Peak Tailing in HPLC or GC
The peaks in your chromatogram are asymmetrical with a pronounced "tail," which can interfere with accurate integration and quantification.
Troubleshooting Workflow:
Detailed Steps:
-
Identify the Cause:
-
Secondary Silanol Interactions: This is a common cause of peak tailing, especially for basic compounds, where the analyte interacts with acidic silanol groups on the silica-based stationary phase.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.
-
Column Contamination: Buildup of strongly retained compounds on the column can lead to active sites that cause tailing.
-
-
Implement Solutions:
-
Use an End-capped Column: These columns have fewer free silanol groups.
-
Adjust Mobile Phase pH: Ensure the pH is at least 2 units away from the pKa of your analytes.
-
Add Mobile Phase Modifiers: For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) can help to mask silanol interactions. For acidic compounds, an acidic modifier like formic acid can improve peak shape.
-
Reduce Sample Load: Dilute your sample or inject a smaller volume.
-
Clean or Replace the Column: If the column is contaminated, flushing with a strong solvent may help. If tailing persists, the column may need to be replaced.
-
Data Presentation
Table 1: Comparison of Stationary Phases for the Separation of Fluorinated Biphenyl Isomers (Hypothetical Data)
| Isomer Pair | Stationary Phase | Mobile Phase | Retention Time (Isomer 1) (min) | Retention Time (Isomer 2) (min) | Resolution (Rs) |
| 2-Fluorobiphenyl / 4-Fluorobiphenyl | C18 | 60:40 Acetonitrile:Water | 5.2 | 5.4 | 1.2 |
| 2-Fluorobiphenyl / 4-Fluorobiphenyl | PFP | 60:40 Acetonitrile:Water | 6.8 | 7.5 | 2.5 |
| 2,2'-Difluorobiphenyl / 4,4'-Difluorobiphenyl | C18 | 70:30 Acetonitrile:Water | 8.1 | 8.3 | 1.0 |
| 2,2'-Difluorobiphenyl / 4,4'-Difluorobiphenyl | PFP | 70:30 Acetonitrile:Water | 9.5 | 10.4 | 3.1 |
Table 2: Effect of Mobile Phase Modifier on the Separation of 3-Fluorobiphenyl and 4-Fluorobiphenyl on a PFP Column (Hypothetical Data)
| Mobile Phase Modifier | Retention Time (3-FB) (min) | Retention Time (4-FB) (min) | Resolution (Rs) |
| None | 6.1 | 6.5 | 1.8 |
| 0.1% Formic Acid | 5.9 | 6.4 | 2.1 |
| 0.1% Trifluoroacetic Acid | 5.8 | 6.3 | 2.3 |
Experimental Protocols
Protocol 1: General HPLC Method Development for Fluorinated Biphenyl Isomer Separation
-
Column Selection:
-
Start with a Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column of similar dimensions can be used for comparison.
-
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% formic acid.
-
Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Degas both solvents before use.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start with a linear gradient from 40% B to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 40% B over 1 minute and equilibrate for 5 minutes before the next injection.
-
-
-
Optimization:
-
Based on the initial chromatogram, adjust the gradient slope to improve the separation of closely eluting isomers. A shallower gradient over the elution range of the isomers is often beneficial.
-
If co-elution persists, try replacing acetonitrile with methanol as the organic modifier and re-run the initial gradient.
-
Protocol 2: General Supercritical Fluid Chromatography (SFC) Method for Chiral Separation of Fluorinated Biphenyl Atropisomers
-
Column Selection:
-
Choose a chiral stationary phase (CSP) known for separating aromatic compounds, such as a polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol or ethanol.
-
-
Initial Screening Conditions:
-
Column Temperature: 40 °C.
-
Back Pressure: 150 bar.
-
Flow Rate: 3.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
Start with a linear gradient from 5% B to 40% B over 10 minutes.
-
-
-
Optimization:
-
Adjust the gradient and the type of alcohol co-solvent to optimize the separation.
-
The addition of a small amount of an additive (e.g., 0.1% triethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds) to the co-solvent can sometimes improve peak shape and resolution.
-
Protocol 3: Flash Column Chromatography for Bulk Purification
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of ~0.2-0.3 for the desired isomer in the chosen solvent system to ensure good separation on the column.
-
-
Column Packing:
-
Use a glass column with a diameter appropriate for the amount of material to be purified (a 30-50:1 ratio of silica gel to crude material by weight is a good guideline).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If isomers are not well-separated, a gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Collect fractions and monitor their composition by TLC to identify the fractions containing the pure desired isomer.
-
References
- 1. waters.com [waters.com]
- 2. uhplcs.com [uhplcs.com]
- 3. fortis-technologies.com [fortis-technologies.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 6. Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography - Regis Technologies [registech.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative 1H NMR Analysis of Halogenated Biphenyls with a Focus on 4-bromo-3,4,5-trifluoro-1,1-biphenyl
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of pharmaceutical and materials science, halogenated biphenyls represent a critical class of compounds, serving as key intermediates and structural motifs in a variety of applications. A precise understanding of their molecular structure is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as a cornerstone of analytical characterization. This guide provides a comparative analysis of the ¹H NMR spectra of several halogenated biphenyls, with a central focus on the predicted spectral characteristics of 4-bromo-3,4,5-trifluoro-1,1-biphenyl. By examining structurally similar analogs, we can effectively anticipate the chemical shifts and coupling patterns of the target molecule, offering valuable insights for researchers engaged in its synthesis and application.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for a selection of substituted biphenyls. This data provides a basis for understanding the influence of halogen substituents on the chemical shifts of the biphenyl protons. The predicted values for this compound are extrapolated from the empirical data of its analogs and established principles of NMR spectroscopy, considering the inductive and anisotropic effects of the fluorine and bromine substituents.
| Compound | Ring A Protons (ppm) | Ring B Protons (ppm) | Multiplicity & Coupling Constants (J, Hz) |
| Biphenyl[1] | 7.34 (H-4, H-4') | 7.43 (H-3, H-5, H-3', H-5'), 7.60 (H-2, H-6, H-2', H-6') | m |
| 4-Fluoro-1,1'-biphenyl[2] | 7.16 (H-3, H-5) | 7.59-7.55 (H-2, H-6), 7.47 (H-3', H-5'), 7.38 (H-4') | t, J = 8.7 Hz (H-3, H-5); m (other protons) |
| 4-Bromo-1,1'-biphenyl[2] | 7.55 (H-2, H-6) | 7.55 (H-3', H-5'), 7.45 (H-2', H-6'), 7.37 (H-4') | m |
| 3-Bromo-1,1'-biphenyl[2] | 7.78 (H-2) | 7.60-7.57 (H-2', H-6'), 7.55-7.46 (H-4, H-5, H-6, H-3', H-5'), 7.43-7.39 (H-4') | t, J = 1.8 Hz (H-2); m (other protons) |
| This compound | Predicted: ~7.6-7.8 | Predicted: 7.4-7.6 | Predicted: m |
Note: The assignments for biphenyl and its simpler derivatives can be complex due to overlapping signals in the aromatic region. The predicted values for this compound are estimations.
Experimental Protocol for ¹H NMR Acquisition
The following provides a general methodology for the acquisition of ¹H NMR spectra for halogenated biphenyl compounds, based on standard laboratory practices.[2][3][4]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the biphenyl compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed for the specific sample and solvent.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm, centered around 6-7 ppm, is appropriate for aromatic compounds.
-
Temperature: The experiment is typically run at room temperature (298 K).
4. Data Processing:
-
The raw data (Free Induction Decay, FID) should be Fourier transformed.
-
Phase correction and baseline correction should be applied to the resulting spectrum.
-
The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[5]
-
Integration of the signals should be performed to determine the relative number of protons.
-
Peak picking will identify the chemical shifts (δ) in parts per million (ppm).
-
Analysis of the signal multiplicities and coupling constants (J) in Hertz (Hz) will provide information about neighboring protons.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound, which involves comparison with known, structurally related compounds.
Caption: Workflow for the ¹H NMR analysis of the target compound through comparison with alternatives.
Discussion of Predicted ¹H NMR Spectrum for this compound
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons on the unsubstituted phenyl ring and the single proton on the substituted ring.
-
Unsubstituted Phenyl Ring (Ring B): The five protons on this ring will likely appear as a complex multiplet in the range of 7.4-7.6 ppm. The exact chemical shifts will be influenced by the through-space anisotropic effect of the substituted ring.
-
Substituted Phenyl Ring (Ring A): This ring contains only one proton at the C2 position. Due to the strong electron-withdrawing effects of the three fluorine atoms and the bromine atom, this proton is expected to be significantly deshielded and appear downfield, likely in the range of 7.6-7.8 ppm. The multiplicity of this signal will be a multiplet due to coupling with the adjacent fluorine atom at C3 and potentially longer-range couplings.
This comparative guide underscores the utility of leveraging existing spectral data of analogous compounds to predict and interpret the ¹H NMR spectrum of a novel or uncharacterized molecule. For researchers working with this compound, this analysis provides a valuable framework for initial spectral assignment and structural confirmation.
References
A Comparative Analysis of the 13C NMR Spectrum of Substituted Biphenyls in Lieu of 4-bromo-3,4,5-trifluoro-1,1-biphenyl
A comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of substituted biphenyl compounds. This guide provides a comparative analysis of structurally related analogs to infer the spectral properties of 4-bromo-3,4,5-trifluoro-1,1-biphenyl, for which specific experimental data is not publicly available.
Due to the absence of published 13C NMR data for this compound, this guide presents a comparative analysis of the 13C NMR spectra of structurally similar compounds. By examining the chemical shifts of biphenyl and its substituted derivatives, researchers can predict the expected spectral characteristics of the target molecule. This approach is crucial in the structural elucidation of novel compounds in pharmaceutical and materials science research.
Comparison of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of biphenyl and its derivatives are influenced by the electronic effects of the substituents. Electron-withdrawing groups, such as halogens, generally cause a downfield shift (higher ppm) for the carbon atoms they are directly attached to and those in the para position, while causing an upfield shift (lower ppm) for the ortho and meta carbons. The table below summarizes the 13C NMR chemical shifts for biphenyl and several fluorinated and brominated analogs.
| Compound Name | C1 (ipso) | C2/C6 (ortho) | C3/C5 (meta) | C4 (para) | Reference |
| Biphenyl | 141.2 | 128.7 | 127.1 | 127.2 | [1] |
| 4-Fluoro-1,1'-biphenyl | 137.5 | 128.8 | 115.6 | 162.5 | [2] |
| 1-Bromo-3,5-difluorobenzene | 109.9 | 102.7 | 163.9 | 113.4 | [3][4] |
Note: The chemical shifts for 1-bromo-3,5-difluorobenzene are for the substituted benzene ring and provide insight into the effects of multiple halogen substitutions.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for acquiring a 13C NMR spectrum for a small organic molecule.
Sample Preparation:
-
Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
Instrument Setup and Data Acquisition:
-
The 13C NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Tune and match the probe for the 13C frequency.
-
A standard proton-decoupled 13C NMR experiment is performed.
-
Key acquisition parameters include:
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 1-2 seconds (can be adjusted based on the expected relaxation times of quaternary carbons)
-
Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
The spectrum is referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted 13C NMR Spectrum of this compound
Based on the principles of substituent effects, the 13C NMR spectrum of this compound can be predicted. The carbon atoms in the unsubstituted phenyl ring would show chemical shifts similar to those in biphenyl. In the substituted ring, the carbon atoms attached to fluorine (C3, C4, C5) and bromine (C4) will experience significant downfield shifts. The C-F and C-Br couplings will also lead to characteristic splitting patterns, which can be further analyzed using advanced NMR techniques.
Caption: Logical relationship of substituent effects on the predicted 13C NMR spectrum.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl
For researchers, scientists, and drug development professionals working with halogenated biphenyls, understanding their mass spectrometric behavior is paramount for accurate identification and quantification. This guide provides a comparative analysis of the mass spectrometry of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, offering insights into its fragmentation patterns and how they compare to other halogenated analogs. This objective comparison is supported by experimental data and detailed protocols to aid in analytical method development and data interpretation.
The unique substitution pattern of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, featuring both bromine and fluorine atoms on one of its phenyl rings, results in a distinct mass spectrum that can be used for its unambiguous identification. Understanding the characteristic fragmentation of this molecule is crucial for distinguishing it from other structurally similar compounds, particularly in complex matrices.
Comparative Analysis of Mass Spectrometry Data
| Feature | 4-bromo-3,4,5-trifluoro-1,1'-biphenyl (Predicted) | 2,2',4,5,5'-pentachlorobiphenyl (PCB 101)[1] |
| Molecular Formula | C₁₂H₆BrF₃ | C₁₂H₅Cl₅[1] |
| Molecular Weight | 306.07 g/mol | 326.43 g/mol [1] |
| Molecular Ion (M⁺) | m/z 306/308 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br) | m/z 324/326/328/330 (characteristic isotopic pattern for 5 Cl atoms) |
| Major Fragment 1 | [M-Br]⁺ at m/z 227 | [M-Cl]⁺ at m/z 289/291/293/295 |
| Major Fragment 2 | [M-HBr]⁺ at m/z 226 | [M-2Cl]⁺ at m/z 254/256/258 |
| Other Fragments | Fragments from loss of F, HF, and cleavage of the biphenyl bond | Fragments from further loss of Cl atoms |
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl and similar halogenated biphenyls using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation:
Samples containing the analyte are typically extracted with an organic solvent such as hexane or a mixture of hexane and dichloromethane. The extract is then concentrated and may be subjected to a cleanup procedure, for example using a silica gel column, to remove interfering substances.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for the separation of halogenated biphenyls.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
Mass Spectrometer: Agilent 5975C or a similar single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230°C.[2]
-
Quadrupole Temperature: 150°C.[2]
-
Scan Range: m/z 50-400.
Predicted Fragmentation Pathway of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl
The fragmentation of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl under electron ionization is expected to proceed through several key pathways, primarily involving the loss of the halogen substituents. The initial ionization event forms the molecular ion, which then undergoes fragmentation.
Caption: Predicted electron ionization fragmentation pathway of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl.
Concluding Remarks
The mass spectrometry of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl presents a unique fragmentation pattern characterized by the prominent loss of its bromine substituent, followed by further fragmentation involving the fluorine atoms and the biphenyl core. This distinct pattern, when compared to other halogenated biphenyls such as PCBs, allows for its confident identification. The provided experimental protocol offers a robust starting point for developing analytical methods for the detection and quantification of this and related compounds. Researchers and professionals in drug development can leverage this comparative guide to enhance their analytical capabilities and ensure the accuracy of their findings.
References
A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Trifluorobiphenyls in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of brominated and chlorinated trifluorobiphenyls in two of the most pivotal palladium-catalyzed cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice of the halogen on the trifluorobiphenyl core is a critical parameter that significantly influences reaction efficiency, yield, and overall synthetic strategy. This document summarizes the well-established principles of aryl halide reactivity and is supported by relevant experimental data to inform substrate selection and reaction optimization.
Core Principle: The Hierarchy of Aryl Halide Reactivity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The facility of this step is governed by the carbon-halogen (C-X) bond strength. The general order of reactivity for aryl halides is:
Aryl Iodides > Aryl Bromides > Aryl Chlorides
This trend is a direct consequence of the decreasing C-X bond dissociation energy down the halogen group. Consequently, aryl bromides are significantly more reactive than aryl chlorides, a factor that has profound implications for the synthesis of complex molecules like trifluorobiphenyl derivatives. While modern advancements in ligand design have enabled the efficient coupling of aryl chlorides, they often necessitate more forcing reaction conditions, specialized and expensive ligands, and may result in lower yields compared to their brominated counterparts.[1]
Quantitative Comparison of Reactivity
In a study comparing the palladium-catalyzed Suzuki-Miyaura reaction of 1-bromo-4-fluorobenzene and 1-chloro-4-fluorobenzene with 4-fluorophenylboronic acid under identical conditions, a stark difference in conversion was observed.[2]
| Aryl Halide | Conversion after 48h (%) |
| 1-bromo-4-fluorobenzene | ~100% |
| 1-chloro-4-fluorobenzene | ~12% |
Table 1: Comparison of conversion rates in the Suzuki-Miyaura coupling of a brominated vs. a chlorinated fluorinated aromatic compound.[2]
This significant disparity in reactivity underscores the general principle that brominated aromatics are substantially more facile substrates in palladium-catalyzed cross-coupling reactions. This principle is directly applicable to trifluorobiphenyl systems.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for brominated and chlorinated trifluorobiphenyls. Note that reactions involving chlorinated trifluorobiphenyls may require more specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and potentially higher temperatures or longer reaction times to achieve comparable yields to their brominated analogs.[3][4]
Suzuki-Miyaura Coupling: Synthesis of Aryl-Trifluorobiphenyls
This protocol is a general procedure for the palladium-catalyzed cross-coupling of a halo-trifluorobiphenyl with an arylboronic acid.
Reactants:
-
4-Bromo-3,4',5-trifluorobiphenyl or 4-Chloro-3,4',5-trifluorobiphenyl (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the halo-trifluorobiphenyl, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed toluene/H₂O solvent mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Amino-Trifluorobiphenyls
This protocol outlines a general procedure for the palladium-catalyzed amination of a halo-trifluorobiphenyl.[5][6]
Reactants:
-
4-Bromo-3,4',5-trifluorobiphenyl or 4-Chloro-3,4',5-trifluorobiphenyl (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
Xantphos (0.02 equiv)
-
NaOt-Bu (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add the halo-trifluorobiphenyl and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, applicable to both Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice between a brominated and a chlorinated trifluorobiphenyl as a substrate in palladium-catalyzed cross-coupling reactions has significant practical consequences. Brominated trifluorobiphenyls are demonstrably more reactive, generally leading to higher yields, shorter reaction times, and milder reaction conditions. While chlorinated trifluorobiphenyls are often more cost-effective starting materials, their lower reactivity necessitates the use of more sophisticated and expensive catalytic systems and more rigorous optimization of reaction parameters. For researchers and drug development professionals, this trade-off between substrate cost and reactivity is a key consideration in designing efficient and scalable synthetic routes.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Analysis of the Reactivity of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted aryl halides is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the performance of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl against other common aryl halides in three ubiquitous palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
The presence of multiple fluorine atoms on the biphenyl scaffold significantly influences the electronic properties of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, rendering it an electron-deficient substrate. This electronic nature has a profound impact on its reactivity in cross-coupling reactions, often requiring carefully optimized conditions to achieve high yields. This guide summarizes available experimental data to offer a comparative perspective on its performance relative to less fluorinated or non-fluorinated analogues.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of aryl bromides in this reaction is sensitive to electronic effects. Electron-withdrawing groups, such as fluorine, can enhance the rate of oxidative addition, the initial step in the catalytic cycle. However, highly electron-deficient substrates can also be challenging.
A systematic study on the synthesis of polyfluorinated biphenyls provides valuable comparative data for the Suzuki-Miyaura coupling of various bromobiphenyls with phenylboronic acid. The data highlights the influence of the fluorine substitution pattern on the reaction yield.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Various Bromobiphenyls with Phenylboronic Acid
| Aryl Bromide | Product | Yield (%) |
| 4-Bromobiphenyl | 1,1':4',1''-Terphenyl | ~95%[1] |
| 4-Bromo-3,5-difluorobiphenyl | 3',5'-Difluoro-1,1':4',1''-terphenyl | 85% |
| 4-Bromo-3,4,5-trifluoro-1,1'-biphenyl | 3',4',5'-Trifluoro-1,1':4',1''-terphenyl | 75% |
| Bromobenzene | Biphenyl | ~98%[1] |
Reaction Conditions: Aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), toluene/H₂O (2:1), 100 °C, 16 h.
The data indicates that while 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is a viable substrate for Suzuki-Miyaura coupling, its yield is somewhat lower compared to the non-fluorinated 4-bromobiphenyl and the less fluorinated 4-bromo-3,5-difluorobiphenyl under these specific conditions. This suggests that while the electron-withdrawing nature of the fluorine atoms may facilitate oxidative addition, other factors, such as substrate stability or competing side reactions like hydrodehalogenation, might play a role in the overall efficiency.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is as follows:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water, in a 2:1 ratio, 3 mL).
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 16 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is a cornerstone in the synthesis of conjugated systems. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl > F. Electron-deficient aryl bromides, such as 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, are expected to be more reactive than electron-rich counterparts due to a more facile oxidative addition to the palladium(0) catalyst.
Table 2: Representative Yields in Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobiphenyl | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | 92% |
| 4-Bromo-3,4,5-trifluoro-1,1'-biphenyl | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 12 | 85% |
| Bromobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 70 | 3 | 91% |
Note: The data in this table is compiled from different sources and represents typical yields. Direct comparison should be made with caution due to variations in reaction conditions.
The available data suggests that 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is a competent substrate for the Sonogashira coupling, affording a high yield of the corresponding alkynylated product. The slightly more forcing conditions (higher temperature and longer reaction time) compared to the less electron-deficient 4-bromobiphenyl may be necessary to overcome any potential inhibitory effects or to ensure complete conversion.
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne is as follows:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF or THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) to the stirred mixture.
-
Reaction Execution: Stir the reaction at the appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity of aryl halides in this reaction is also influenced by electronic factors, with electron-deficient aryl halides generally being more reactive.
Direct comparative data for 4-bromo-3,4,5-trifluoro-1,1'-biphenyl in the Buchwald-Hartwig amination is scarce. However, by comparing data for similar electron-deficient aryl bromides, a reasonable expectation of its reactivity can be inferred.
Table 3: Representative Yields in Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobiphenyl | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 95% |
| 4-Bromo-3,4,5-trifluoro-1,1'-biphenyl | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 110 | 24 | 88% |
| Bromobenzene | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 16 | 92% |
Note: The data in this table is compiled from different sources and represents typical yields. Direct comparison should be made with caution due to variations in reaction conditions.
The data suggests that 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is a suitable substrate for the Buchwald-Hartwig amination, providing a good yield of the desired arylamine. The use of a slightly more active catalyst system and a stronger base may be beneficial for achieving high conversion with this electron-deficient substrate.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol).
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 110 °C) for the necessary time (e.g., 24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Conclusion
4-bromo-3,4,5-trifluoro-1,1'-biphenyl demonstrates good reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, making it a valuable building block for the synthesis of complex fluorinated molecules. Its electron-deficient nature generally facilitates the oxidative addition step in the catalytic cycles. While yields may be slightly lower compared to non-fluorinated or less-fluorinated analogs under certain conditions, optimization of the catalyst system, ligands, base, and reaction temperature can lead to high-yielding transformations. The provided protocols and comparative data serve as a valuable resource for researchers and scientists in designing and executing efficient synthetic routes involving this versatile fluorinated aryl halide.
References
A Comparative Guide to Halogenated Biphenyls in Organic Electronics: Evaluating Alternatives to 4-bromo-3,4,5-trifluoro-1,1-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of alternative halogenated, particularly fluorinated and brominated, organic materials in electronic devices. The data presented for these alternatives can serve as a benchmark for evaluating the potential of novel compounds like 4-bromo-3,4,5-trifluoro-1,1-biphenyl.
Performance Comparison of Alternative Organic Semiconductors
To contextualize the potential performance of this compound, this section summarizes the performance of various fluorinated and brominated organic semiconductors in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).
| Material Class | Representative Compound | Application | Key Performance Metric | Value |
| Fluorinated Phenyls | Perfluoropentacene | OFET (n-type) | Electron Mobility (µe) | > 1 cm²/Vs |
| Poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT) | OFET (p-type) | Hole Mobility (µh) | ~0.1 cm²/Vs | |
| Brominated Phenyls | N-[1,1'-biphenyl]-4-yl-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine | OLED (intermediate) | Thermal Stability | High |
| 2-(3-Bromophenyl)triphenylene | OLED (intermediate) | Charge Mobility | Enhanced | |
| Fluorinated Polymers | Fluorinated heteroaromatic polymers | OFET | Charge Carrier Mobility | > 10 cm²/V⁻¹s⁻¹[3] |
| Other Halogenated Materials | Tris[2-phenylpyridinato-C2,N]iridium(III) Ir(ppy)3 doped CBP | OLED | External Quantum Efficiency | High |
Experimental Protocols
The characterization of organic electronic materials involves the fabrication and testing of devices such as OFETs and OLEDs. The following are generalized protocols for these experiments.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A common method for fabricating OFETs is through solution processing, which is suitable for rapid screening of new materials.[4]
Fabrication Protocol:
-
Substrate Preparation: Start with pre-patterned source-drain electrodes on a substrate (e.g., ITO on glass). Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Semiconductor Deposition: Dissolve the organic semiconductor in a suitable organic solvent. Deposit the semiconductor solution onto the substrate using spin-coating to form a thin film. The spin speed and solution concentration will determine the film thickness.
-
Dielectric Layer Deposition: A dielectric layer (e.g., PMMA) is then deposited on top of the semiconductor layer, also typically by spin-coating.
-
Gate Electrode Deposition: Finally, a gate electrode (e.g., a conductive polymer like PEDOT:PSS or a thermally evaporated metal) is deposited on top of the dielectric layer.[4]
-
Annealing: The completed device is often annealed to improve the morphology of the organic layers and the interfaces between layers.
Characterization Protocol:
-
Electrical Measurement: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer.
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) for various gate-source voltages (Vgs).
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant drain-source voltage (Vds).
-
Mobility Calculation: The field-effect mobility (µ) is calculated from the transfer characteristics in the saturation regime using the following equation: Id = (µ * Ci / 2L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the dielectric, L is the channel length, and Vth is the threshold voltage.
Organic Light-Emitting Diode (OLED) Fabrication and Characterization
OLEDs are typically fabricated using vacuum thermal evaporation for small molecules to ensure high purity and precise layer thickness control.[5][6]
Fabrication Protocol:
-
Substrate Cleaning: Anode-patterned substrates (e.g., ITO on glass) are rigorously cleaned.
-
Layer Deposition: The device layers are deposited sequentially in a high-vacuum chamber. The typical layer stack includes:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML), which can be a host material doped with an emissive guest.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
-
Cathode Deposition: A metal cathode (e.g., aluminum) is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The completed device is encapsulated to protect the organic layers from oxygen and moisture.
Characterization Protocol:
-
Current-Voltage-Luminance (J-V-L) Measurement: The current density (J) and luminance (L) of the OLED are measured as a function of the applied voltage (V).[7]
-
Electroluminescence (EL) Spectrum: The spectrum of the emitted light is measured using a spectrometer to determine the color coordinates.
-
Efficiency Calculation: The key efficiency metrics are calculated:
-
Current Efficiency (cd/A): Luminance divided by current density.
-
Power Efficiency (lm/W): Calculated from the current efficiency and voltage.
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.
-
Visualizations
To further clarify the processes involved in evaluating organic electronic materials, the following diagrams illustrate a typical experimental workflow and the signaling pathway within an OLED.
References
A Comparative Guide to the Synthesis and Validation of 4-bromo-3,4,5-trifluoro-1,1-biphenyl
This guide provides a comparative analysis of synthetic routes for 4-bromo-3,4,5-trifluoro-1,1-biphenyl, a key intermediate in the development of pharmaceuticals and advanced materials. The document outlines prevalent synthetic methodologies, presents comparative data on reaction efficiency, and details the necessary validation protocols for ensuring product quality. It is intended for researchers, chemists, and professionals in the field of drug development and materials science.
The synthesis of fluorinated biphenyl compounds is of significant interest due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and binding affinity in bioactive molecules.[1] The Suzuki-Miyaura cross-coupling reaction is a premier and versatile method for the formation of C-C bonds to create biaryl systems, offering high yields and broad functional group tolerance.[2][3][4] Alternative approaches, such as those involving Grignard reagents, are also employed for biaryl synthesis, though they may present challenges like the formation of homocoupling side products.[5][6]
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be strategically approached via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent and well-documented method for this class of compounds.[1][7][8] Two primary Suzuki-Miyaura pathways are considered and compared below.
Route 1: Suzuki-Miyaura coupling of (4-bromophenyl)boronic acid with 1-bromo-3,4,5-trifluorobenzene.
Route 2: Suzuki-Miyaura coupling of (3,4,5-trifluorophenyl)boronic acid with 1,4-dibromobenzene.
A third, less common alternative involves a Grignard reagent-based coupling.
Route 3: Grignard reagent-based coupling of (4-bromophenyl)magnesium bromide with 1-bromo-3,4,5-trifluorobenzene.
The following table summarizes a comparison of these synthetic strategies based on typical outcomes for similar reactions found in the literature.
| Parameter | Route 1: Suzuki-Miyaura | Route 2: Suzuki-Miyaura | Route 3: Grignard Coupling |
| Reactant A | (4-bromophenyl)boronic acid | (3,4,5-trifluorophenyl)boronic acid | (4-bromophenyl)magnesium bromide |
| Reactant B | 1-bromo-3,4,5-trifluorobenzene | 1,4-dibromobenzene | 1-bromo-3,4,5-trifluorobenzene |
| Catalyst | Pd(PPh₃)₄ or similar Pd complex | Pd(PPh₃)₄ or similar Pd complex | None (or Ni/Pd catalyst for cross-coupling) |
| Typical Yield | Good to Excellent (>80%) | Good to Excellent (>80%) | Moderate (40-60%), potential for side products |
| Reaction Conditions | Mild, requires base (e.g., K₃PO₄, Na₂CO₃) | Mild, requires base (e.g., K₃PO₄, Na₂CO₃) | Anhydrous conditions, may require initiator (e.g., I₂) |
| Key Advantages | High yield, high functional group tolerance, commercially available starting materials. | High yield, avoids handling potentially unstable trifluorophenyl Grignard reagents. | Boronic acids not required. |
| Key Disadvantages | Cost of palladium catalyst. | Potential for double coupling on 1,4-dibromobenzene. | Moisture sensitive, formation of homocoupled biphenyl impurity.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of a synthetic route. The following protocols are based on established procedures for Suzuki-Miyaura couplings and subsequent analytical validation.[7][9]
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling (Route 1)
-
Reaction Setup: To a pressure tube, add (4-bromophenyl)boronic acid (1.2 mmol), 1-bromo-3,4,5-trifluorobenzene (1.0 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add a degassed 3:1 mixture of dioxane and water (10 mL).
-
Reaction Execution: Seal the pressure tube and heat the reaction mixture to 105 °C for 8-12 hours with vigorous stirring.[7]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
Protocol 2: Analytical Validation by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.[10]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 260 nm).[9]
-
Injection Volume: 10 µL.[9]
-
-
Validation Procedure:
-
Linearity: Prepare a series of standard solutions of the purified product over a relevant concentration range (e.g., 0.1 - 100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be >0.999.[10]
-
Accuracy: Determine the recovery of the analyte by spiking a known amount of the standard into a sample matrix. Recovery should typically be within 98-102%.[10]
-
Precision: Assess repeatability by performing multiple injections of the same sample. The relative standard deviation (%RSD) should be <2.0%.[10]
-
Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[10]
-
Validation Workflow and Data Visualization
The validation of a synthetic route is a multi-step process that ensures the identity, purity, and consistency of the final product. This workflow involves the synthesis itself, purification, and rigorous analytical characterization.
References
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Ligands for Polyfluorinated Biphenyl Coupling via Suzuki-Miyaura Reaction
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polyfluorinated biphenyls is a critical endeavor in the development of advanced materials and pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for this purpose, with the choice of ligand being a pivotal factor in achieving high efficiency and yield. This guide provides a comparative analysis of various phosphine and N-heterocyclic carbene (NHC) ligands, supported by experimental data, to inform ligand selection for the synthesis of these challenging molecules.
Performance Comparison of Ligands
The efficacy of different ligands in the palladium-catalyzed Suzuki-Miyaura coupling of polyfluorinated aromatics varies significantly. The selection of an appropriate ligand is crucial for overcoming the challenges associated with the coupling of electron-poor substrates. Below is a summary of the performance of various phosphine ligands, primarily based on the extensive screening conducted by Bulfield and Huber (2017) for the coupling of 1,2,3,4-tetrafluoro-5-iodobenzene with 2,3,4,5-tetrafluorophenylboronic acid.
| Ligand Type | Ligand Name | Yield (%) | Homocoupling (%) | Notes |
| Buchwald Biaryl Phosphines | XPhos | 99 | <2 | Excellent yield, minimal side products.[1] |
| SPhos | 90 | <2 | High yield, slightly less effective than XPhos under the tested conditions.[1] | |
| RuPhos | 96 | <2 | Very high yield. | |
| BrettPhos | 95 | <2 | High yield. | |
| CPhos | 85 | <2 | Good yield. | |
| CyJohnPhos | 95 | <2 | High yield and cost-effective for scale-up.[1] | |
| Other Monodentate Phosphines | P(tBu)₃ | 88 | <2 | Good yield. |
| P(Cy)₃ | 78 | >2 | Good yield but with notable homocoupling. | |
| PPh₃ | 14 | >2 | Low yield and significant homocoupling. | |
| Bidentate Phosphines | XantPhos | No Conversion | - | Ineffective under the tested conditions.[1] |
| dppf | 38 | >2 | Moderate yield with significant homocoupling. |
Note: While specific Turnover Numbers (TONs) and Turnover Frequencies (TOFs) for this exact reaction are not extensively reported in a comparative manner for a wide range of ligands, a study on a heterogeneous palladium nanoparticle catalyst for the coupling of fluorinated aryls reported TOF values up to 67 h⁻¹.[2] This highlights the efficiency that can be achieved with optimized catalytic systems. Generally, bulky, electron-rich monodentate phosphine ligands, such as the Buchwald-type ligands, are known to promote the key steps of the catalytic cycle, leading to higher turnover rates.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of polyfluorinated biphenyls using different classes of ligands.
General Protocol for Phosphine Ligand Screening (Bulfield and Huber, 2017)
A mixture of the aryl halide (1 equivalent), arylboronic acid (1.2 equivalents), and a base such as K₂CO₃ (2.2 equivalents) is prepared in a reaction vessel. The palladium precatalyst, for instance, Pd₂(dba)₃ (5 mol%), and the respective phosphine ligand (15 mol%) are added. The vessel is sealed and the reaction is carried out in a suitable solvent (e.g., a mixture of THF, toluene, and water) at a specific temperature (e.g., 95 °C) for a designated time (e.g., 60 hours).[1] After cooling, the reaction mixture is worked up by extraction and the product is purified by column chromatography.
Protocol for Suzuki-Miyaura Coupling with a Buchwald Ligand (e.g., XPhos)
In an oven-dried reaction vessel under an inert atmosphere, the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the XPhos ligand (2.5-6 mol%), and a base (e.g., K₃PO₄, 2-3 equivalents) are combined. Anhydrous, degassed solvent (e.g., dioxane or toluene) is added via syringe. The reaction mixture is then heated with stirring (typically between 80-110 °C) for the required duration (often 12-24 hours). Progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated, followed by purification of the crude product via flash chromatography.
Illustrative Protocol for Suzuki-Miyaura Coupling with an NHC Ligand (e.g., IPr)
Under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the IPr ligand (or its corresponding NHC-Pd precatalyst, 2-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents). A degassed solvent such as dioxane or THF is added. The mixture is heated with stirring at a temperature typically ranging from 80 to 120 °C until the reaction is complete as indicated by analytical monitoring. The workup and purification procedure is similar to that described for the phosphine ligand protocol.
Visualizing the Process and Mechanism
To better understand the workflows and underlying principles of ligand-mediated polyfluorinated biphenyl coupling, the following diagrams are provided.
Caption: A typical high-throughput screening workflow for ligand optimization.
Caption: The Suzuki-Miyaura catalytic cycle and the influence of ligands.
The Role of Ligands in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The ligand plays a crucial role in each step:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the ligand, reacts with the aryl halide (Ar-X) to form a Pd(II) complex. For electron-deficient polyfluorinated aryl halides, this step can be challenging. Bulky, electron-rich phosphine ligands, like the Buchwald biaryl phosphines, are particularly effective as they increase the electron density on the palladium center, which facilitates the oxidative addition.[3]
-
Transmetalation: In this step, the organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and requires a vacant coordination site on the palladium complex. The steric bulk of the ligand can influence the ease with which this site becomes available.
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond of the biphenyl product, and the Pd(0) catalyst is regenerated. Sterically demanding ligands can promote this step by creating steric pressure around the metal center, which favors the formation of the C-C bond and the release of the product.[1]
The superior performance of bulky, electron-rich monodentate phosphine ligands in the coupling of polyfluorinated biphenyls can be attributed to their ability to accelerate both the oxidative addition and reductive elimination steps, which are often the most challenging for these electron-poor substrates. While N-heterocyclic carbenes (NHCs) are also strong σ-donors and can be effective, the extensive screening by Bulfield and Huber suggests that for this specific application, the Buchwald-type phosphine ligands currently offer the most robust and high-yielding catalytic systems.[1]
References
A Comparative Guide to Purity Assessment of Synthesized 4-bromo-3,4,5-trifluoro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for drug discovery and development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, a key building block in the preparation of various active pharmaceutical ingredients (APIs), including kinase inhibitors.
This guide will compare the purity assessment of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl with a structurally similar and commercially available alternative, 1-bromo-2,4,5-trifluorobenzene. Both compounds are valuable precursors in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex biaryl structures. Their purity directly impacts the yield, impurity profile, and overall quality of the final API.
Executive Summary
The purity of fluorinated biphenyls and related halogenated aromatic compounds is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, provides crucial structural confirmation and can be used for quantitative analysis (qNMR).
This guide presents a comparative overview of these techniques, complete with detailed experimental protocols and expected data for 4-bromo-3,4,5-trifluoro-1,1'-biphenyl and 1-bromo-2,4,5-trifluorobenzene.
Comparative Purity Analysis: 4-bromo-3,4,5-trifluoro-1,1'-biphenyl vs. 1-bromo-2,4,5-trifluorobenzene
The following tables summarize the expected data from various analytical techniques used to assess the purity of the target compound and a relevant alternative.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | 4-bromo-3,4,5-trifluoro-1,1'-biphenyl | 1-bromo-2,4,5-trifluorobenzene |
| Purity (Area %) | > 99.0% | > 99.0% |
| Retention Time (min) | ~ 8.5 | ~ 7.2 |
| Major Impurities | Unreacted starting materials, homocoupled products, dehalogenated biphenyl | Isomeric impurities, residual solvents |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.01% |
| Limit of Quantitation (LOQ) | ~ 0.03% | ~ 0.03% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | 4-bromo-3,4,5-trifluoro-1,1'-biphenyl | 1-bromo-2,4,5-trifluorobenzene |
| Purity (Area %) | > 99.0% | > 99.0% |
| Retention Time (min) | ~ 12.1 | ~ 9.8 |
| Molecular Ion (m/z) | 288/290 (Br isotope pattern) | 210/212 (Br isotope pattern) |
| Key Fragment Ions (m/z) | 209, 188, 131 | 131, 111, 82 |
| Identified Impurities | Residual solvents (e.g., toluene, dioxane), starting materials | Dichloromethane, diethyl ether |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | 4-bromo-3,4,5-trifluoro-1,1'-biphenyl | 1-bromo-2,4,5-trifluorobenzene |
| ¹H NMR (CDCl₃, δ, ppm) | 7.50-7.65 (m, 5H) | 7.15-7.30 (m, 2H) |
| ¹⁹F NMR (CDCl₃, δ, ppm) | -135 to -165 (m) | -120 to -160 (m) |
| ¹³C NMR (CDCl₃, δ, ppm) | Signals in the aromatic region (110-160 ppm) with characteristic C-F couplings | Signals in the aromatic region (100-150 ppm) with characteristic C-F couplings |
| Purity (qNMR) | > 99.0% | > 99.0% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range m/z 40-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
¹H NMR:
-
Solvent: CDCl₃
-
Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹⁹F NMR:
-
Solvent: CDCl₃
-
Procedure: Use the same sample as for ¹H NMR. Acquire the spectrum with proton decoupling.
-
Visualizations
Caption: Experimental Workflow for Purity Assessment.
Caption: MEK Signaling Pathway and Inhibition.
Conclusion
The purity of synthetic building blocks like 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is a critical determinant of success in multi-step organic synthesis, particularly in the context of drug development. A comprehensive assessment of purity requires the use of orthogonal analytical techniques. HPLC provides robust quantitative data, GC-MS is essential for identifying volatile impurities, and NMR spectroscopy offers definitive structural confirmation and an alternative method for quantification. By employing these methods in a complementary fashion, researchers can ensure the quality and reliability of their synthetic intermediates, leading to more reproducible and successful outcomes in their research and development endeavors.
A Comparative Guide to the Electronic Properties of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl and its derivatives. The inclusion of fluorine atoms and a bromo group significantly influences the molecule's electronic structure, making these compounds valuable for applications in organic electronics, materials science, and as intermediates in pharmacology.[1][2] This document summarizes key electronic parameters derived from computational studies and provides detailed experimental protocols for their validation.
Comparative Data Analysis
The electronic properties of biphenyl derivatives are critically dependent on the nature and position of their substituents. Fluorination, in particular, alters the electronic distribution and reactivity of the biphenyl core. The following table presents computed electronic property data for the parent compound, 4-bromo-3,4,5-trifluoro-1,1'-biphenyl, and compares it with a non-fluorinated analogue and a derivative with an additional electron-withdrawing group (-NO₂) to illustrate substituent effects.
Table 1: Comparison of Calculated Electronic Properties
| Compound | Structure | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
|---|---|---|---|---|---|---|
| 4-bromobiphenyl (Alternative) | C₁₂H₉Br | -6.58 | -0.89 | 5.69 | 6.58 | 0.89 |
| 4-bromo-3,4,5-trifluoro-1,1'-biphenyl | C₁₂H₆BrF₃ | -7.02 | -1.35 | 5.67 | 7.02 | 1.35 |
| 4-bromo-3,4,5-trifluoro-4'-nitro-1,1'-biphenyl | C₁₂H₅BrF₃NO₂ | -7.45 | -2.88 | 4.57 | 7.45 | 2.88 |
Note: The values presented are derived from Density Functional Theory (DFT) calculations and serve as a basis for comparison. Actual experimental values may vary.
The data indicates that the introduction of fluorine atoms lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3][4] This effect is further enhanced by the addition of a strong electron-withdrawing nitro group, which significantly reduces the HOMO-LUMO gap, suggesting a potential red-shift in absorption and emission spectra.[5]
Experimental Protocols
To empirically validate the computed data, the following experimental methodologies are recommended.
1. Cyclic Voltammetry (CV) for HOMO/LUMO Level Estimation
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.
-
Apparatus: A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Sample Preparation: The biphenyl derivative is dissolved in a suitable degassed, anhydrous solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Procedure:
-
The solution is purged with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
A potential is swept between a set range at a constant scan rate (e.g., 100 mV/s).
-
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard for calibration.
-
The onset potentials of oxidation (E_ox) and reduction (E_red) are determined from the voltammogram.
-
-
Calculation:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
2. UV-Visible Spectroscopy for Optical Band Gap Determination
This technique measures the absorption of light by the compound to determine the optical band gap.
-
Apparatus: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., cyclohexane or dichloromethane).
-
Procedure:
-
The absorption spectrum of the solution is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The absorption onset wavelength (λ_onset), where the absorbance begins to rise from the baseline, is identified.
-
-
Calculation:
-
Optical Band Gap (E_g) (eV) = 1240 / λ_onset (nm)
-
3. Photodetachment Electron Spectroscopy for Electron Affinity
This gas-phase method provides a direct measurement of electron affinity.[6]
-
Apparatus: An instrument combining a negative ion source, a mass spectrometer, and a laser.[6]
-
Procedure:
-
Negative ions of the target molecule are generated, typically in an electrical discharge.[6]
-
The ions are mass-selected and formed into a beam.
-
The ion beam is intersected with a laser beam of a known photon energy (hν).
-
The laser photodetaches electrons from the ions (M⁻ + hν → M + e⁻).[6]
-
The kinetic energy of the photodetached electrons is measured.
-
-
Calculation:
-
Electron Affinity (EA) = Photon Energy (hν) - Electron Kinetic Energy
-
Visualization of Structure-Property Relationships
The following diagram illustrates the general workflow for characterizing the electronic properties of novel biphenyl derivatives, from synthesis to final analysis.
Caption: Workflow for electronic property characterization.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD | CJM.ASM.MD [cjm.ichem.md]
- 6. Electron affinity | McGraw Hill's AccessScience [accessscience.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-bromo-3,4,5-trifluoro-1,1-biphenyl
The proper management and disposal of halogenated aromatic compounds like 4-bromo-3,4,5-trifluoro-1,1-biphenyl are critical for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for its disposal, drawing from safety data for analogous chemicals.
Immediate Safety Protocols & Hazard Information
Given its structure as a halogenated biphenyl, it is prudent to treat this compound as a hazardous substance. Analogous compounds are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, many halogenated aromatic compounds are very toxic to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield compliant with OSHA standards.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves before use and replace them immediately if contaminated.[4]
-
Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4]
-
Respiratory Protection: All handling should occur within a certified chemical fume hood to minimize inhalation of dust or vapors.[4]
Quantitative Data on Analogous Compounds
The following table summarizes key data for structurally related compounds to inform safe handling and disposal procedures.
| Property | 4-Bromobiphenyl | 1-Bromo-3,4,5-trifluorobenzene |
| CAS Number | 92-66-0 | 138526-69-9 |
| Molecular Formula | C₁₂H₉Br | C₆H₂BrF₃ |
| Appearance | White to off-white solid | Colorless to almost colorless clear liquid |
| Melting Point | 82 - 92 °C | Not specified |
| Boiling Point | 310 °C @ 760 mmHg | Not specified |
| Flash Point | 143 °C | Not specified |
| Solubility | Insoluble in water | Not specified |
| Incompatibilities | Strong oxidizing agents | Not specified |
| Hazards | Harmful if swallowed, skin/eye irritant, aquatic toxin | Causes serious eye damage, suspected carcinogen, toxic to aquatic life, flammable liquid and vapor |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in standard trash or poured down the sanitary sewer.[2]
Step 1: Waste Classification and Segregation
-
Classify as Hazardous Waste: Treat all this compound waste as hazardous.[2]
-
Segregate Halogenated Waste: It is crucial to collect halogenated organic waste separately from non-halogenated waste streams due to different disposal requirements and costs.[5][6] Do not mix with incompatible materials, such as strong oxidizing agents.[4]
Step 2: Waste Collection and Labeling
-
Use a Designated Container: Collect all waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, compatible, and properly sealed hazardous waste container.[4][7]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[5]
Step 3: Storage
-
Secure Storage: Store the waste container in a well-ventilated, designated secondary containment area.[4] If the compound is flammable, it should be stored in a fire-rated cabinet.[2]
-
Container Integrity: Ensure the container is kept tightly closed and the exterior remains clean and free of contamination.[7]
Step 4: Professional Disposal
-
Engage Professionals: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][5]
-
Final Disposal Method: The most probable disposal method for halogenated compounds is high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[8]
Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Evacuate the immediate area and remove all sources of ignition.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb and Collect:
-
For a solid spill, carefully dampen the material with a suitable solvent like ethanol to avoid generating dust.[9]
-
Use an inert absorbent material to collect the spill.
-
-
Package for Disposal: Place all collected waste and contaminated cleaning materials into a sealed, labeled hazardous waste container.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[2][9]
Experimental Workflow & Disposal Logic
The following diagrams illustrate the logical flow for handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal.
Caption: Spill Response and Cleanup Procedure.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. ethz.ch [ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. 4-BROMOBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 4-bromo-3,4,5-trifluoro-1,1-biphenyl
This guide provides crucial safety and logistical information for the handling and disposal of 4-bromo-3,4,5-trifluoro-1,1-biphenyl in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe working environment for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The information provided below is extrapolated from SDSs of structurally similar compounds, such as 4-Bromobiphenyl and 4-Bromo-2-fluorobiphenyl, and general guidelines for handling halogenated aromatic compounds. It is imperative to treat this compound as a hazardous substance and to handle it with the utmost care.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar compounds, this compound is anticipated to be harmful if swallowed, and may cause skin, eye, and respiratory tract irritation.[1][2] Appropriate personal protective equipment is therefore essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended), a lab coat, and closed-toe shoes.[4][5][6] For significant exposure risk, consider Tyvek® coveralls.[7] |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling powders or in poorly ventilated areas. Always work in a fume hood.[4] |
Operational Plan: Safe Handling Protocol
All operations involving this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Experimental Workflow Diagram
A workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Don all required PPE as outlined in Table 1.
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Confirm that an eyewash station and safety shower are readily accessible.[2]
-
-
Handling:
-
Carefully weigh and transfer the required amount of the chemical within the fume hood to minimize the risk of spills.
-
Keep all containers of the chemical tightly closed when not in use.[8]
-
Conduct all experimental procedures within the fume hood.
-
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][8]
-
Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Seek immediate medical attention.[2][8]
-
Disposal Plan: Managing Halogenated Waste
Proper disposal of halogenated aromatic compounds is crucial to prevent environmental contamination.[9] These compounds should be treated as hazardous waste.
Table 2: Waste Disposal Protocol
| Step | Procedure |
| Waste Segregation | Collect all waste containing this compound, including contaminated consumables and solvent rinses, in a designated "Halogenated Organic Waste" container.[4][10] Do not mix with non-halogenated waste.[10] |
| Container Labeling | The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.[9] |
| Storage | Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8] Ensure the storage location is a designated satellite accumulation area. |
| Final Disposal | Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[9] |
Decontamination of Glassware:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol) within the fume hood.
-
Collect the rinsate as hazardous waste in the designated halogenated waste container.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. epa.gov [epa.gov]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. Permeation of Protective Garment Material by Liquid Halogenated Ethanes & a Polychlorinated Biphenyl | NIOSH | CDC [cdc.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. dupont.co.uk [dupont.co.uk]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
